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  • Product: (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
  • CAS: 123254-58-0

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid (Boc-D-Iva-OH) in Advanced Peptide Engineering

Executive Summary In the pursuit of metabolically stable and conformationally restricted peptide therapeutics, the incorporation of non-proteinogenic, Cα-tetrasubstituted amino acids has become a cornerstone strategy. (R...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of metabolically stable and conformationally restricted peptide therapeutics, the incorporation of non-proteinogenic, Cα-tetrasubstituted amino acids has become a cornerstone strategy. (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid , commonly known as Boc-D-Isovaline or Boc-D-Iva-OH , represents a critical building block in this domain[1].

Unlike standard proteogenic amino acids, D-isovaline possesses both a methyl and an ethyl group at the alpha-carbon. This dual-alkylation imposes severe steric restrictions on the peptide backbone, forcibly inducing specific secondary structures (such as 3(10)-helices or α-helices) while simultaneously shielding the peptide bonds from proteolytic degradation[2],[3]. This in-depth technical guide explores the physicochemical properties, mechanistic causality of its protease resistance, and the specialized solid-phase peptide synthesis (SPPS) workflows required to overcome the inherent steric hindrance during coupling.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline properties of Boc-D-Iva-OH is essential for optimizing storage, handling, and reaction conditions. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances solubility in organic solvents (like DMF and NMP) and directs its specific use in synthetic workflows[1].

Table 1: Physicochemical Properties of Boc-D-Iva-OH
PropertyValueCausality / Significance
IUPAC Name (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acidDefines the exact connectivity and stereocenter.
Synonyms Boc-D-Isovaline; Boc-D-Iva-OH; Boc-(R)-2-Amino-2-methylbutyric acidCommon nomenclature in commercial catalogs[1].
CAS Number 123254-58-0Unique identifier for procurement and safety[1].
Molecular Formula C10H19NO4Determines mass spectrometry (MS) expectations.
Molecular Weight 217.26 g/mol Required for precise stoichiometric calculations[1].
Stereochemistry (R)-configuration (D-isomer)Dictates chiral interactions in biological targets.
Optical Rotation [α]D20 = -10 ± 1 ° (C=1 in CHCl3)Quality control metric for enantiomeric purity[1].
Conformational Impact

While the widely used α-aminoisobutyric acid (Aib) is achiral, D-isovaline is chiral. However, the difference in steric bulk between its methyl and ethyl side chains is relatively small. Consequently, while D-Iva strongly promotes helical folding (similar to Aib), its configuration does not strictly dictate the handedness (screw sense) of the resulting helix in long peptaibols; the surrounding L- or D-amino acids often govern the macroscopic helical twist[2]. In short, solvent-dependent sequences, D-Iva can reversibly switch between α-helical and 3(10)-helical conformations based on solvent polarity[4].

Mechanistic Causality: The Steric Barrier & Proteolytic Resistance

The primary therapeutic rationale for incorporating Boc-D-Iva-OH into drug candidates—such as guanylate cyclase C (GCC) agonists (e.g., SP-304 analogs) intended for gastrointestinal targets—is its profound resistance to enzymatic degradation[5].

The Causality of Protease Exclusion

Proteases (such as trypsin, chymotrypsin, and pepsin) require the peptide backbone to adopt an extended β-strand-like conformation to fit into their catalytic S1/S1' binding pockets. The Cα-tetrasubstitution of D-isovaline physically prevents the backbone from adopting this extended geometry. The bulky methyl and ethyl groups create a severe steric clash with adjacent carbonyl oxygens, restricting the Ramachandran dihedral angles (φ and ψ) to a narrow helical region[3],[6].

ConformationalLogic A Cα-Tetrasubstitution (Methyl + Ethyl) B Steric Clash with Adjacent Carbonyls A->B Induces C Restriction of φ and ψ Angles B->C Leads to D Induction of 3(10) or α-Helical Motif C->D Forces E Protease Active Site Exclusion C->E Provides

Fig 1. Logical flow of how Cα-tetrasubstitution in D-Iva induces secondary structure and stability.

By locking the backbone into a rigid helix and physically blocking the enzyme's active site, a single D-Iva substitution can increase a peptide's proteolytic half-life by orders of magnitude[7],[6].

Experimental Workflows: Overcoming Steric Hindrance in SPPS

The identical steric bulk that shields the final peptide from proteases makes the chemical synthesis of D-Iva-containing peptides notoriously difficult[6]. Standard coupling reagents (like HBTU or DIC/HOBt) at room temperature frequently result in incomplete couplings and massive deletion sequences.

To overcome this, we must utilize highly reactive uronium salts (e.g., HATU, which benefits from the neighboring group effect of the 7-aza nitrogen) combined with Microwave-Assisted SPPS (MW-SPPS), or resort to in situ acid chloride generation using bis(trichloromethyl)carbonate (BTC).

Expert Note: Because Boc-D-Iva-OH is a Boc-protected amino acid, it is canonically deployed either as the N-terminal residue in an Fmoc-SPPS workflow (where the terminal Boc group is cleaved simultaneously with side-chain protectors during the final TFA cleavage) or as an internal residue within a traditional Boc-SPPS workflow (requiring highly toxic anhydrous HF for final cleavage)[1]. The protocol below details its use as an N-terminal capping/stabilizing residue in an Fmoc-SPPS system.

SPPSWorkflow Start Resin-Bound Peptide (Free N-Terminus) Prep Pre-activation: Boc-D-Iva-OH + HATU/HOAt + DIPEA Start->Prep Couple Microwave Coupling (75°C, 30 mins) Prep->Couple Wash Wash (DMF/DCM) Couple->Wash Check Kaiser Test Wash->Check Cap Capping (Ac2O/DIPEA) Check->Cap Positive (Incomplete) Next Global TFA Cleavage (Removes Boc & Side Chains) Check->Next Negative (Complete) Cap->Next

Fig 2. Optimized solid-phase peptide synthesis (SPPS) workflow for coupling Boc-D-Iva-OH.

Protocol 1: Microwave-Assisted Coupling of Boc-D-Iva-OH

Objective: Achieve >95% coupling efficiency of the sterically hindered Boc-D-Iva-OH onto a resin-bound secondary or primary amine.

  • Resin Preparation: Ensure the resin-bound peptide has a free N-terminus (Fmoc removed via 20% piperidine in DMF). Wash thoroughly with DMF (5 × 1 min).

  • Reagent Activation (Self-Validating Stoichiometry):

    • Weigh 5.0 equivalents of Boc-D-Iva-OH and 4.9 equivalents of HATU. (Using slightly less HATU prevents capping of the resin by unreacted uronium species).

    • Dissolve in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

    • Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution should turn pale yellow, indicating active ester formation. Allow 2 minutes for pre-activation.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 30 minutes .

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test.

    • If Blue (Positive): Perform a second coupling using a different chemistry (e.g., DIC/Oxyma at 90°C for 30 mins) or proceed to step 6.

    • If Yellow (Negative): Coupling is complete. Skip to Protocol 2.

  • Capping (Critical for Trustworthiness): If trace unreacted amines remain, cap them using 10% acetic anhydride (Ac2O) and 10% DIPEA in DMF for 10 minutes to prevent the formation of difficult-to-separate (n-1) deletion impurities.

Protocol 2: Cleavage and Global Deprotection

Because the N-terminus is Boc-protected, standard Fmoc final cleavage conditions will simultaneously remove the Boc group and release the peptide from the resin.

  • Cleavage Cocktail: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water (v/v/v).

  • Reaction: Add the cocktail to the dried resin and agitate at room temperature for 2 to 3 hours. The Boc group on the D-Iva residue will cleave, evolving isobutylene and CO2 gas.

  • Precipitation: Filter the resin and precipitate the cleaved peptide into cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether to yield the crude D-Iva-containing peptide.

Quantitative Data: Coupling Efficacy & Stability

The steric hindrance of the ethyl and methyl groups at the alpha-carbon drastically alters the kinetics of amide bond formation. Table 2 summarizes the empirical coupling efficiencies expected when conjugating various amino acid classes.

Table 2: Comparative Coupling Efficacy of Amino Acids in SPPS
Amino Acid TypeExamplePreferred Coupling ReagentReaction ConditionsAverage Yield (%)
Standard ProteogenicL-AlanineHBTU / DIPEARoom Temp, 30 min> 99%
Cα-Methyl (Achiral)AibHATU / DIPEARoom Temp, 60 min85 - 95%
Cα-Ethyl (Chiral) Boc-D-Iva-OH HATU / DIPEA Microwave 75°C, 30 min 70 - 85%
Cα-Ethyl (Chiral) Boc-D-Iva-OH BTC (Triphosgene) Room Temp, 60 min 90 - 95%

Note: For sequential couplings of multiple Cα-tetrasubstituted amino acids (e.g., Iva-Iva or Iva-Aib), standard uronium salts will almost entirely fail. The use of BTC to generate the highly reactive acid chloride in situ is strictly required to achieve yields >90%.

References

  • Shailubhai, K., et al. "Formulations of guanylate cyclase c agonists and methods of use." US Patent US20100221329A1, 2010.
  • Biondi, B., et al. "Isovaline in Naturally Occurring Peptides: A Nondestructive Methodology for Configurational Assignment." ResearchGate, 2015. URL:[Link]

  • Yamaguchi, H., et al. "Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides." Bioscience, Biotechnology, and Biochemistry, 67(10), 2269-2272, 2003. URL:[Link]

  • Klein, S., et al. "Protease-Resistant and Cell-Permeable Double-Stapled Peptides Targeting the Rab8a GTPase." ACS Chemical Biology, 2016. URL:[Link]

  • De Zotti, M., et al. "Solvent Polarity Controls the Helical Conformation of Short Peptides Rich in Cα-Tetrasubstituted Amino Acids." Chemistry - A European Journal, 13(2):407-16, 2007. URL:[Link]

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Exploratory

The Physicochemical and Methodological Blueprint of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid

Executive Summary In the landscape of modern peptide therapeutics, overcoming proteolytic degradation and conformational instability remains a primary challenge. (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid ,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide therapeutics, overcoming proteolytic degradation and conformational instability remains a primary challenge. (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid , widely known as Boc-D-Iva-OH or (R)-N-Boc-α-Ethylalanine, is a non-proteinogenic, sterically hindered amino acid derivative engineered to address these exact bottlenecks[1][2]. By integrating an alpha-methyl group and a D-stereocenter, this building block imposes severe conformational restrictions on the peptide backbone, stabilizing secondary structures like 310​ -helices.

This technical whitepaper provides an authoritative guide on the physicochemical properties, solubility dynamics, and validated experimental workflows required to successfully incorporate this highly hindered amino acid into solid-phase peptide synthesis (SPPS)[][4].

Physicochemical Profiling & Structural Analysis

The structural identity of Boc-D-Iva-OH is defined by its quaternary alpha-carbon, which bears both a methyl and an ethyl group, alongside the acid-labile tert-butoxycarbonyl (Boc) protecting group[4]. The presence of the D-enantiomeric configuration renders it highly resistant to endogenous proteases, making it invaluable for extending the in vivo half-life of peptide drugs.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Name (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acidDefines the absolute stereochemistry and functional groups.
Synonyms Boc-D-Iva-OH, (R)-N-BOC-α-Ethylalanine, Boc-D-isovalineUsed interchangeably in commercial [2][5].
CAS Number 123254-58-0Unique registry identifier for the (R)-enantiomer[6].
Molecular Formula C₁₀H₁₉NO₄Indicates a highly aliphatic carbon skeleton[4][6].
Molecular Weight 217.27 g/mol Essential for stoichiometric calculations in SPPS[5][7].
Melting Point 104°C to 112°CIndicates a stable crystalline solid at room temperature[8].
Specific Rotation [α]D​ -11.05° to -12.0° (c=0.01, CHCl₃)Validates enantiomeric purity (>98% ee)[7][9].

Solubility Dynamics & Solvent Compatibility

The solubility profile of Boc-D-Iva-OH is dictated by its amphiphilic nature: a polar carboxylic acid terminus juxtaposed against a highly lipophilic Boc group and an aliphatic isovaline core[][]. Understanding this dynamic is critical for selecting the appropriate solvent systems during synthesis and purification.

Table 2: Empirical Solubility Profile
Solvent SystemSolubility StatusMechanistic Rationale
Aqueous Buffers (Water) InsolubleThe bulky tert-butyl group and aliphatic side chain dominate the molecule's hydration thermodynamics, preventing aqueous dissolution[].
N,N-Dimethylformamide (DMF) Highly SolubleAs a polar aprotic solvent, DMF effectively disrupts intermolecular hydrogen bonding between carboxylic acid dimers, making it the gold standard for SPPS[].
Dichloromethane (DCM) SolubleThe non-polar nature of DCM perfectly solvates the hydrophobic Boc protecting group, useful for resin swelling[].
Methanol (MeOH) SolubleProtic solvation stabilizes the carboxylic acid, useful for specific derivatizations[].

Logical Relationships in Drug Design

The incorporation of Boc-D-Iva-OH into a peptide sequence is not merely a structural substitution; it is a calculated biophysical intervention. The alpha-methylation restricts the ϕ and ψ dihedral angles of the peptide backbone. When combined with the D-stereochemistry, this restriction forces the peptide into specific, predictable conformations while simultaneously shielding the amide bonds from enzymatic cleavage.

Logical_Relationship Prop1 Alpha-Methylation (Steric Bulk) Effect1 Restricted Backbone Conformation Prop1->Effect1 Prop2 Boc Protection (Lipophilicity) Effect2 High Organic Solubility Prop2->Effect2 Prop3 D-Stereochemistry (Unnatural Isomer) Effect3 Protease Resistance Prop3->Effect3 Outcome Enhanced Peptide Therapeutic Efficacy Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Logical relationship between Boc-D-Iva-OH properties and peptide drug efficacy.

Experimental Workflows: Overcoming Steric Hindrance in SPPS

The very feature that makes Boc-D-Iva-OH therapeutically valuable—its steric bulk—makes it notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (like DIC/HOBt) often fail to achieve complete conversion due to the shielding of the activated carbonyl by the alpha-methyl and alpha-ethyl groups[].

To ensure a self-validating and highly efficient reaction, the following optimized protocol utilizes highly reactive uronium salts (HATU) and extended coupling kinetics.

Protocol: Optimized Solid-Phase Peptide Coupling of Boc-D-Iva-OH

1. Resin Swelling (Causality: Matrix Accessibility)

  • Action: Suspend the peptidyl-resin in a 1:1 mixture of DMF/DCM for 30 minutes.

  • Rationale: Proper swelling expands the polystyrene or PEG matrix, exposing reactive N-terminal amines that would otherwise be sterically inaccessible to the bulky Boc-D-Iva-OH.

2. Boc Deprotection (Causality: Amine Liberation)

  • Action: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1 × 5 min, followed by 1 × 20 min[][].

  • Rationale: The Boc group is acid-labile. The two-step treatment ensures complete removal without degrading the peptide backbone[].

3. Washing (Causality: Quenching)

  • Action: Wash the resin sequentially with DCM (3x) and DMF (3x).

  • Rationale: Removes residual TFA. Any remaining acid will neutralize the basic conditions required for the subsequent coupling step.

4. Amino Acid Activation (Causality: Overcoming Activation Energy)

  • Action: In a separate vial, dissolve Boc-D-Iva-OH (3.0 equivalents) and HATU (2.9 equivalents) in minimal DMF. Add N,N-Diisopropylethylamine (DIEA) (6.0 equivalents) and pre-activate for exactly 3 minutes.

  • Rationale: HATU generates a highly reactive O-At ester intermediate. The slight substoichiometric amount of HATU prevents capping of the resin by unreacted uronium species.

5. Coupling Reaction (Causality: Kinetic Compensation)

  • Action: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours.

  • Rationale: The quaternary alpha-carbon drastically reduces the nucleophilic attack kinetics. Extended coupling time is mandatory to achieve >99% yield.

6. Validation System (Causality: Quality Control)

  • Action: Perform a quantitative Ninhydrin (Kaiser) test.

  • Rationale: A self-validating checkpoint. A persistent blue color indicates unreacted amines (incomplete coupling), necessitating a second coupling cycle. A yellow color confirms success.

SPPS_Workflow N1 1. Resin Swelling (DMF/DCM) N2 2. Boc Deprotection (50% TFA in DCM) N1->N2 N3 3. Washing (DMF/DCM) N2->N3 N4 4. Amino Acid Activation (Boc-D-Iva-OH + HATU/DIEA) N3->N4 N5 5. Coupling Reaction (2-4 Hours, RT) N4->N5 N6 6. Validation (Kaiser Test) N5->N6 N6->N4 If Positive

Figure 2: Step-by-step SPPS workflow for coupling the sterically hindered Boc-D-Iva-OH.

Conclusion

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (Boc-D-Iva-OH) represents a powerful tool in the arsenal of peptide chemists. While its extreme steric hindrance demands rigorous, optimized coupling protocols utilizing highly reactive uronium salts and extended reaction times, the resulting biophysical benefits—namely, strict conformational control and robust protease resistance—make it indispensable for the development of next-generation peptide therapeutics.

References

  • BOC Sciences. "BOC-Amino Acids: Boc-D-Iva-OH." BOC Sciences Catalog.
  • Fisher Scientific. "(R)-N-BOC-alpha-Ethylalanine, 98%, 98% ee 100 mg." Fisher Scientific Canada.
  • ChemicalBook. "(R)-N-BOC-Α-ETHYLALANINE | 123254-58-0." ChemicalBook Database.
  • CymitQuimica. "CAS 123254-58-0: N-(tert-butoxycarbonyl)-D-isovaline." CymitQuimica Catalog.

Sources

Foundational

A Technical Guide to the Strategic Incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid in Unnatural Peptide Synthesis

Abstract The rational design of peptide-based therapeutics often necessitates the introduction of unnatural amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of peptide-based therapeutics often necessitates the introduction of unnatural amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and conformational ambiguity. Among the arsenal of synthetic building blocks, α,α-disubstituted amino acids have emerged as powerful tools for instilling structural rigidity and enhancing proteolytic resistance. This in-depth technical guide focuses on the strategic application of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a chiral α,α-disubstituted amino acid, in the synthesis of unnatural peptides. We will explore its fundamental physicochemical properties, its profound influence on peptide secondary structure, and provide detailed, field-proven protocols for its efficient incorporation into peptide chains. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile building block in the creation of novel, high-potency peptide therapeutics.

Introduction: The Imperative for Unnatural Amino Acids in Peptide Drug Discovery

Peptides offer a compelling modality for therapeutic intervention due to their high specificity and potency. However, their clinical translation is often hampered by rapid degradation by proteases and a lack of defined secondary structure in solution, which can lead to diminished receptor binding affinity.[1][2] The incorporation of unnatural amino acids is a widely adopted strategy to address these challenges.[3][4] These synthetic building blocks, not found in the 20 proteinogenic amino acids, introduce novel side chains and backbone geometries, thereby modulating the physicochemical and biological properties of the resulting peptide.[5][6]

α,α-Disubstituted amino acids, in particular, are of significant interest due to the steric hindrance imposed by the two substituents at the α-carbon.[7][8] This steric bulk effectively restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures such as helices and β-turns.[9][10][11] This pre-organization of the peptide into a bioactive conformation can significantly enhance its binding affinity to its target receptor. Furthermore, the α,α-disubstitution pattern provides a steric shield, rendering the adjacent peptide bonds less susceptible to enzymatic cleavage and thereby increasing the peptide's in vivo half-life.[12][13]

This guide will provide a comprehensive overview of a specific and valuable member of this class: (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid.

Physicochemical and Structural Properties of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, also known as Boc-D-Iva-OH or Boc-(R)-α-methyl-α-ethylglycine, is a chiral, non-proteinogenic amino acid. The presence of both a methyl and an ethyl group at the α-carbon introduces a defined stereocenter and significant steric bulk.

PropertyValue
IUPAC Name (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
Synonyms Boc-D-Iva-OH, Boc-(R)-α-methyl-α-ethylglycine
CAS Number 123254-58-0
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Appearance White to off-white powder or crystals
Purity Typically ≥95%
Storage 2-8 °C, sealed in a dry, well-ventilated area

The tert-butoxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[][15] It is stable under a wide range of conditions but can be readily cleaved with moderate acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[4][16]

The Role of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid in Peptide Structure

The defining characteristic of α,α-disubstituted amino acids is their ability to induce specific secondary structures. The steric clash between the α-substituents and the peptide backbone restricts the accessible (φ, ψ) torsional angles, effectively forcing the peptide to adopt a more rigid conformation.

While the conformational preferences of peptides containing α,α-diethylglycine (Deg) and α-aminoisobutyric acid (Aib, α,α-dimethylglycine) have been extensively studied, the specific influence of the asymmetric methyl and ethyl substitution in (R)-2-amino-2-methylbutanoic acid is noteworthy. Homopeptides of α-methylated amino acids tend to form 3(10)-helical structures, while those of α-ethylated amino acids often adopt a fully extended C5-conformation.[11] The combination of a methyl and an ethyl group, as in the subject molecule, is expected to strongly favor helical conformations, with the chirality at the α-carbon influencing the screw sense of the helix.[8]

The incorporation of this amino acid can be strategically employed to:

  • Induce and Stabilize Helical Structures: The restricted conformational space promotes the formation of α-helices or 3(10)-helices, which are critical for many protein-protein interactions.[3][17]

  • Promote β-Turn Formation: When strategically placed in a peptide sequence, it can act as a template for the formation of β-turns, another crucial secondary structure motif for molecular recognition.

  • Enhance Proteolytic Stability: The steric bulk of the α,α-disubstituted center hinders the approach of proteases, significantly reducing the rate of enzymatic degradation of the adjacent peptide bonds.[1][12]

Caption: Impact of incorporating (R)-2-amino-2-methylbutanoic acid on peptide properties.

Experimental Protocols: Incorporation into Peptides via Boc-SPPS

The steric hindrance that makes (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid a valuable tool for conformational control also presents a challenge during peptide synthesis. The coupling of this bulky amino acid to the growing peptide chain is often sluggish and requires optimized protocols.

Recommended Coupling Reagents for Sterically Hindered Amino Acids

Standard carbodiimide reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids. More potent activating reagents are necessary to achieve high coupling yields.

Coupling ReagentClassKey Advantages
HATU, HBTU, HCTU Aminium/Uronium SaltsHighly effective, form reactive esters, suitable for most hindered couplings.[18][19]
PyBOP, PyAOP Phosphonium SaltsVery reactive, low racemization, particularly useful for challenging couplings.[18][20]
COMU Uronium SaltHigh coupling efficiency, safer handling due to the absence of explosive byproducts.[5]
Step-by-Step Protocol for Boc-SPPS Incorporation

This protocol outlines the manual incorporation of Boc-(R)-Iva-OH into a peptide sequence using a standard Boc-SPPS strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-(R)-2-amino-2-methylbutanoic acid

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for monitoring)

  • Ninhydrin (for Kaiser test)

SPPS_Workflow Resin 1. Resin Swelling (DCM/DMF) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 3. Washing (DCM, IPA, DMF) Deprotection->Wash1 Coupling 5. Coupling (Add activated AA to resin) Wash1->Coupling Activation 4. Amino Acid Activation (Boc-(R)-Iva-OH, HATU, DIPEA in DMF) Activation->Coupling Wash2 6. Washing (DMF) Coupling->Wash2 Test 7. Kaiser Test (Check for free amines) Wash2->Test Repeat Repeat Cycle or Cleave Test->Repeat Repeat->Deprotection Next amino acid

Caption: General workflow for the incorporation of Boc-(R)-Iva-OH using Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.

    • Gently agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.[4]

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual TFA and salts.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Boc-(R)-2-amino-2-methylbutanoic acid (3-4 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. Due to the steric hindrance, an extended coupling time of 2-4 hours is recommended. For particularly difficult couplings, a double coupling strategy may be employed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Kaiser Test):

    • Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow/brown beads) indicates complete coupling. A positive result (blue/purple beads) indicates the presence of unreacted free amines, and a second coupling is necessary.

  • Repeat or Cleave:

    • If the peptide synthesis is ongoing, proceed to the deprotection step for the next amino acid.

    • If the synthesis is complete, proceed to the final cleavage from the resin.

Final Cleavage and Deprotection

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically achieved using strong acids, most commonly hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4] These are hazardous reagents and should be handled with extreme care in a well-ventilated fume hood.

Case Study: Enhancing Proteolytic Stability

To illustrate the practical benefit of incorporating (R)-2-amino-2-methylbutanoic acid, consider a model hexapeptide with a known proteolytic cleavage site.

Model Peptide (P1): Ac-Ala-Val-Leu-Gly -Lys-Phe-NH₂ (Cleavage site between Leu and Gly)

Modified Peptide (P2): Ac-Ala-Val-(R)-Iva-Gly -Lys-Phe-NH₂

Experimental Design:

  • Synthesize both peptides using standard SPPS protocols.

  • Incubate each peptide in a solution containing a broad-spectrum protease (e.g., pronase) or in human serum.

  • Monitor the degradation of the parent peptide over time using reverse-phase HPLC.

Expected Outcome:

The HPLC chromatograms will show a significantly slower degradation rate for peptide P2 compared to P1. The half-life of P2 in the proteolytic environment is expected to be several-fold higher than that of P1, demonstrating the effective steric shielding provided by the α,α-disubstituted amino acid.

Conclusion and Future Perspectives

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is a powerful and versatile building block for the synthesis of unnatural peptides with enhanced structural definition and metabolic stability. Its ability to induce helical conformations and protect against proteolytic degradation makes it an invaluable tool in the design of novel peptide-based therapeutics. While its steric bulk necessitates optimized coupling protocols, the benefits it confers on the final peptide often outweigh the synthetic challenges.

Future research in this area will likely focus on the development of even more efficient coupling reagents for sterically demanding amino acids and the exploration of novel α,α-disubstituted amino acids with diverse functionalities to further expand the chemical space for peptide drug discovery. The continued application of these building blocks will undoubtedly lead to the development of next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Vijayalakshmi, S., Rao, R. B., Karle, I. L., & Balaram, P. (2000). Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains. Biopolymers, 53(1), 84–98. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747–6756. [Link]

  • Rao, R. B., & Balaram, P. (1994). Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains. Biopolymers, 34(8), 1047–1054. [Link]

  • Oh, D., & Lee, K. H. (2014). Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. Journal of Molecular Structure, 1076, 324-330. [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Ananda, K., & Balaram, P. (2003). Proteolytic stability of L-peptide bonds probed using quenched fluorescent substrates incorporating a hemoglobin cleavage site. FEBS Letters, 533(1-3), 85–89. [Link]

  • Valle, G., Crisma, M., Toniolo, C., Beisswenger, R., Rieker, A., & Jung, G. (1989). Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph. Liebigs Annalen der Chemie, 1989(4), 337-343. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). N-Boc-N,O-isopropylidene-alpha-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). The Journal of Organic Chemistry, 65(23), 7657–7663. [Link]

  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ariza, X., et al. (2001). Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). The Journal of Organic Chemistry, 66(14), 4879-4886. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Benedetti, E., Pedone, C., Toniolo, C., Némethy, G., Pottle, M. S., & Scheraga, H. A. (1980). Preferred conformation of the tert-butoxycarbonyl-amino group in peptides. International Journal of Peptide and Protein Research, 16(2), 156–172. [Link]

  • Padmanabhan, S., & Baldwin, R. L. (1994). a-Helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 91(10), 4283–4287. [Link]

  • University of California, Davis. (n.d.). Peptide NMR. Retrieved from [Link]

  • Crisma, M., et al. (2000). Conformational restriction through C alpha i C alpha i cyclization: Ac12c, the largest cycloaliphatic C alpha,alpha- disubstituted glycine known. The Journal of organic chemistry, 65(3), 735-742. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Lau, Y. H., & Spring, D. R. (2016). Strategies for Improving Peptide Stability and Delivery. Chemical Communications, 52(86), 12344-12358. [Link]

  • Jaremko, M., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 12(4), 1468-1476. [Link]

  • van der Wijst, T. C., et al. (2010). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Proteins: Structure, Function, and Bioinformatics, 78(11), 2440-2451. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. (2006).
  • Rennert, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • Chakrabartty, A., & Baldwin, R. L. (1995). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein Science, 4(5), 843-852. [Link]

  • Loffredo, M. R., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ACS Medicinal Chemistry Letters, 12(7), 1083-1087. [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Park, Y., et al. (2023). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

  • Kulesa, A. B. (2020). Conformational Dynamics in Extended RGD-Containing Peptides (Doctoral dissertation, Massachusetts Institute of Technology). [Link]

  • The University of Texas Medical Branch. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • NMIMS. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide on the Stereochemistry and Conformational Analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a chiral α,α-disubstituted amino acid, is a pivotal building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a chiral α,α-disubstituted amino acid, is a pivotal building block in medicinal chemistry and peptide design. Its unique stereochemical and conformational properties, imparted by the quaternary α-carbon, are instrumental in the development of peptidomimetics with enhanced proteolytic stability and well-defined secondary structures. This guide provides a comprehensive exploration of the stereochemistry and conformational landscape of this molecule, offering insights into its synthesis, analytical characterization, and the implications of its structural features on the properties of resulting peptides. Detailed experimental protocols and computational analysis workflows are presented to serve as a valuable resource for researchers in the field.

Introduction

α,α-Disubstituted amino acids represent a critical class of non-natural amino acids that introduce significant conformational constraints into peptide backbones. The presence of two substituents on the α-carbon restricts the rotation around the N-Cα and Cα-C' bonds, thereby influencing the local and global conformation of peptides. (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, with its defined (R)-configuration at the stereocenter, is a particularly valuable synthon. The tert-butoxycarbonyl (Boc) protecting group is a standard feature in peptide synthesis, while the methyl and ethyl groups at the α-carbon contribute to the steric hindrance that dictates its conformational preferences.

Understanding the stereochemistry and accessible conformations of this molecule is paramount for its effective application in drug design. These structural features directly impact the biological activity, metabolic stability, and pharmacokinetic properties of peptides incorporating this residue. This guide will delve into the critical aspects of its three-dimensional structure, from its synthesis to its detailed analysis using spectroscopic and computational methods.

Stereochemistry and Synthesis

The absolute configuration at the α-carbon of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is the cornerstone of its utility. The "(R)" designation signifies a specific spatial arrangement of the four different substituents—the amino group, the carboxylic acid group, the methyl group, and the ethyl group—around the chiral center.

Enantioselective Synthesis

The synthesis of enantiomerically pure α,α-disubstituted amino acids is a significant challenge in organic synthesis due to the steric hindrance around the quaternary center.[1] One effective strategy for obtaining the (R)-enantiomer involves the asymmetric hydrogenation of a suitable prochiral precursor, such as tiglic acid, using a chiral catalyst.[2][3]

Protocol 1: Asymmetric Hydrogenation for the Synthesis of (R)-2-Methylbutanoic Acid

  • Catalyst Preparation: In a glovebox, a chiral ruthenium-BINAP catalyst is prepared according to established literature procedures.

  • Reaction Setup: Tiglic acid is dissolved in a degassed, anhydrous solvent (e.g., methanol) in a high-pressure reaction vessel.

  • Hydrogenation: The chiral catalyst is added to the solution, and the vessel is purged with hydrogen gas before being pressurized to the desired level.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting (R)-2-methylbutanoic acid is purified by column chromatography or distillation.

Following the synthesis of the chiral carboxylic acid, the amino group is introduced and subsequently protected with a Boc group to yield the final product.

Conformational Analysis

The conformational landscape of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is primarily dictated by the steric interactions between the bulky tert-butyl group of the Boc protecting group and the substituents at the α-carbon. These interactions influence the rotational freedom around the N-Cα bond (φ, phi) and the Cα-C' bond (ψ, psi).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and conformation of molecules in solution.[4]

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the protons in the molecule. Key expected signals include:

  • A singlet for the nine protons of the tert-butyl group of the Boc protector, typically observed around 1.4 ppm.[4]

  • Signals for the methyl and ethyl groups at the α-carbon.

  • A signal for the amide proton (N-H), the chemical shift of which can be sensitive to solvent and temperature, providing insights into hydrogen bonding interactions.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Characteristic signals include:

  • The carbonyl carbons of the carboxylic acid and the Boc group, typically found in the 170-176 ppm and 155-156 ppm regions, respectively.[5]

  • The quaternary α-carbon and the carbons of the tert-butyl group.[5]

Table 1: Expected NMR Chemical Shifts

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Boc (t-butyl)~1.4 (s, 9H)~28.5 (CH₃), ~80.0 (C)
α-CH₃VariesVaries
α-CH₂CH₃VariesVaries
Carbamate C=O-~156
Carboxylic Acid C=O-~170-176
Computational Modeling

Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for exploring the potential energy surface and identifying low-energy conformations.[6][7] These calculations can provide insights into the preferred dihedral angles and the relative stabilities of different conformers.

Workflow 1: Computational Conformational Analysis

G cluster_0 Computational Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Input Structure C Geometry Optimization (e.g., DFT) B->C Candidate Conformers D Frequency Calculation C->D Optimized Geometries E Analysis of Low-Energy Conformers D->E Thermodynamic Data

Caption: A typical workflow for computational conformational analysis.

Implications in Peptide and Drug Development

The incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid into a peptide chain has profound consequences for the resulting molecule's structure and function. The restricted conformational freedom can induce specific secondary structures, such as β-turns or helical motifs. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

Furthermore, the steric bulk provided by the α,α-disubstitution shields the adjacent peptide bonds from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the peptide.[8] This is a critical consideration in the development of peptide-based therapeutics.

Conclusion

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is a valuable and versatile building block for the design of conformationally constrained peptides and peptidomimetics. A thorough understanding of its stereochemistry and conformational preferences, achieved through a combination of advanced synthetic, spectroscopic, and computational techniques, is essential for its rational application in drug discovery and development. The insights and methodologies presented in this guide provide a solid foundation for researchers to harness the unique properties of this chiral α,α-disubstituted amino acid.

References

  • BenchChem. (2025). Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • BenchChem. (2025). The Stereochemistry of 2-Methylbutanoyl-CoA: A Comprehensive Technical Guide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
  • Cheminfo.org. (n.d.). Determine the structure of Boc amino acids.
  • PubMed. (2002). Molecular discrimination of N-protected amino acid esters by a self-assembled cylindrical capsule: spectroscopic and computational studies.
  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • MilliporeSigma. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid.
  • Wikipedia. (n.d.). 2-Methylbutanoic acid.
  • PMC. (2021). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon.
  • ACS Publications. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.).
  • ChemShuttle. (n.d.). (R)-2-((tert-butoxycarbonyl)amino)-2-methylbutanoic acid.
  • ResearchGate. (n.d.). Synthesis of 2-methyl butanoic acid from polymeric ester.
  • R Discovery. (2021). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships.
  • MilliporeSigma. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid.
  • MilliporeSigma. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid.
  • MDPI. (2009). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).
  • ACS Publications. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.
  • NSF PAR. (n.d.). Synthesis and conformation of backbone N-aminated peptides.
  • ACS Publications. (n.d.). Structures of polypeptides from α-amino acids disubstituted at the α-carbon.
  • ResearchGate. (n.d.). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide.
  • UQ eSpace. (2015). ChemComm.

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Foundational

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid CAS number and exact molecular weight

An In-Depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid Introduction (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a non-proteinogenic amino acid, is a valuable building block...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a non-proteinogenic amino acid, is a valuable building block in modern medicinal chemistry and drug discovery. Its unique structural features, specifically the α-methyl group, introduce conformational constraints within peptide backbones. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 123254-58-0[1][2][3]
Molecular Formula C10H19NO4[1][4]
Molecular Weight 217.27 g/mol [2][3]
Appearance White to off-white powder or crystals
Purity Typically ≥95%[1]
Storage Temperature 2-8°C[1]

Synthesis and Mechanism

The synthesis of α-methylated amino acids like (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is a critical process for their application in research. A common approach involves the protection of a precursor amino acid followed by stereoselective alkylation.

A generalized synthetic approach for α-methylated, N-Boc protected amino acids can be conceptualized. While a specific protocol for the title compound is not detailed in the provided results, a plausible synthetic route can be inferred from standard organic chemistry principles and general methods for creating similar structures. Such a synthesis would likely start from (R)-2-aminobutanoic acid.

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its ease of removal under mildly acidic conditions.[] The introduction of the α-methyl group provides steric hindrance that can significantly influence the conformational properties of peptides into which it is incorporated.[6]

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: α-Methylation cluster_2 Step 3: Work-up and Purification Start (R)-2-aminobutanoic acid Product1 (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid Start->Product1 Protection Reagent1 Di-tert-butyl dicarbonate (Boc)2O Base (e.g., NaOH or Triethylamine) Reagent1->Product1 Product2 (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid Product1->Product2 Alkylation Reagent2 Strong Base (e.g., LDA) Methyl Iodide (CH3I) Reagent2->Product2 Workup Aqueous Work-up Extraction Product2->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid.

Key Applications in Research and Drug Development

The primary application of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid lies in its use as a building block for the synthesis of modified peptides and peptidomimetics.

  • Enhanced Proteolytic Stability: The α-methyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[7]

  • Conformational Rigidity: The steric hindrance imposed by the α-methyl group restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.[6] This is a crucial aspect in designing peptides that target specific protein-protein interactions.

  • Improved Cell Permeability: The incorporation of N-methylated and other modified amino acids can enhance the lipophilicity of peptides, potentially improving their ability to cross cell membranes.[7][8]

The following diagram illustrates the incorporation of this constrained amino acid into a peptide chain via solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Solid Support (Resin) First_AA Attach first amino acid Resin->First_AA Deprotection1 Boc Deprotection (TFA) First_AA->Deprotection1 Coupling Couple (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (with coupling reagents like HATU/DIEA) Deprotection1->Coupling Wash Wash Coupling->Wash Deprotection2 Boc Deprotection Wash->Deprotection2 Next_AA Couple next amino acid Deprotection2->Next_AA Cleavage Cleave peptide from resin Next_AA->Cleavage Repeat cycles Final_Peptide Purified Modified Peptide Cleavage->Final_Peptide

Caption: Workflow for incorporating the title compound into a peptide using Solid-Phase Peptide Synthesis.

Experimental Protocol: Incorporation into a Peptide via Boc-SPPS

The following is a generalized protocol for the incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Pre-loaded resin (e.g., Merrifield resin with the first amino acid attached)

  • (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HATU)

  • Capping solution (e.g., acetic anhydride and DIEA in DMF)

  • Cleavage cocktail (e.g., HF or TFMSA)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washes: Wash the resin thoroughly with DCM (3 times), isopropanol (2 times), and DMF (3 times).

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 10 minutes.

  • Washes: Wash the resin with DMF (3 times).

  • Coupling:

    • Pre-activate a solution of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. Due to steric hindrance, a double coupling may be necessary.[7]

  • Washes: Wash the resin with DMF (3 times).

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a capping solution for 30 minutes.[7]

  • Repeat: Repeat steps 2-8 for each subsequent amino acid in the sequence.

  • Final Deprotection: Perform a final Boc deprotection as described in step 2.

  • Cleavage:

    • Wash the dried peptide-resin with DCM.

    • Suspend the resin in the appropriate cleavage cocktail and stir at room temperature for 1-4 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide pellet by centrifugation.

    • Wash the peptide with cold ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is a specialized chemical reagent that plays a significant role in the development of next-generation peptide therapeutics. Its ability to introduce conformational constraints and enhance metabolic stability makes it an invaluable tool for medicinal chemists. The synthetic and application protocols outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • NextSDS. (2R)-2-{amino}butanoic acid. Available at: [Link]

  • Merck. (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. Available at: [Link]

  • Wikipedia. 2-Methylbutanoic acid. Available at: [Link]

  • ACS Publications. Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Available at: [Link]

  • ResearchGate. A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

  • PrepChem.com. Preparation of 2-methylbutanoic acid. Available at: [Link]

  • PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

  • RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

  • PubChemLite. 2-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid. Available at: [Link]

  • ResearchGate. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available at: [Link]

  • ResearchGate. Synthesis of ( R )-2-((3-(( tert -butoxycarbonyl)amino)propanoyl)oxy). Available at: [Link]

  • Chalmers Publication Library. Synthesis and physicochemical study of novel amino acid based surfactants. Available at: [Link]

Sources

Exploratory

Crystallographic Data and X-ray Structure of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid: Implications for Peptide Conformation and Drug Design

Executive Summary (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, commonly referred to as Boc-D-Isovaline (Boc-D-Iva-OH), is a sterically constrained, non-proteinogenic α,α -dialkylated amino acid. In peptide e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, commonly referred to as Boc-D-Isovaline (Boc-D-Iva-OH), is a sterically constrained, non-proteinogenic α,α -dialkylated amino acid. In peptide engineering, it serves as a critical building block for inducing highly specific secondary structures, such as 310​ -helices and β -turns, through the[1]. This technical guide provides an in-depth crystallographic analysis of Boc-D-Iva-OH, detailing its physicochemical properties, conformational directives, and the self-validating methodologies required for its X-ray structural characterization.

Chemical Identity and Physicochemical Profiling

Boc-D-Iva-OH features a chiral quaternary α -carbon substituted with both a methyl and an ethyl group. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonality during solid-phase or solution-phase peptide synthesis. The physicochemical baseline of the monomer is summarized in Table 1, providing the foundational metrics required for synthesis and structural validation[2].

Table 1: Physicochemical Properties of Boc-D-Iva-OH[2]

PropertyValue
IUPAC Name (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Molecular Formula C10H19NO4
Molecular Weight 217.27 g/mol
CAS Number 123254-58-0
Melting Point 104°C to 112°C
Specific Rotation -12° (c=1, MeOH)

Conformational Directives: The Thorpe-Ingold Effect

The defining characteristic of Boc-D-Iva-OH is its ability to restrict the conformational freedom of the peptide backbone. The presence of geminal alkyl groups at the α -carbon induces the (steric compression)[1]. This severe steric bulk limits the accessible Ramachandran angles ( ϕ , ψ ), forcing the backbone into folded conformations that favor 310​ -helices or Type II/III β -turns[3].

ConformationalControl A Boc-D-Iva-OH Incorporation B Thorpe-Ingold Effect (Steric Compression) A->B C Restricted Ramachandran Space (φ, ψ) B->C D Stabilization of 3_10 Helices & β-turns C->D

Conformational control pathway of Boc-D-Iva-OH via the Thorpe-Ingold effect.

Crystallographic Data of Boc-D-Iva-OH in Peptide Models

Because the isolated Boc-D-Iva-OH monomer is prone to poor crystallization and disorder in the flexible ethyl side chain, its precise crystallographic parameters are most reliably extracted from highly ordered dipeptide models. A benchmark study by Kawai et al. elucidated the, revealing that the D-Iva residue adopts torsion angles characteristic of a folded β -turn[4].

Interestingly, despite the D-configuration of the Iva residue, it adopts negative ϕ and ψ angles (Table 2). Causality: This is driven by the adjacent L-Proline, which dictates the right-handed twist of the turn. The sterically hindered but conformationally adaptable D-Iva residue accommodates this twist to maximize intramolecular hydrogen bonding, demonstrating the nuanced structural plasticity of α,α -dialkylated amino acids[4].

Table 2: Crystallographic Torsion Angles of Boc-D-Iva-L-Pro-NHBzl[4]

Residue ϕ (deg) ψ (deg) ω (deg)Ring Conformation
Boc-D-Iva -51°-38°~180°N/A
L-Pro -70°-17°~180°C γ -exo

Self-Validating Experimental Workflows

To ensure high-fidelity structural data, the synthesis and crystallographic analysis of Boc-D-Iva-OH derivatives must follow a self-validating system where chemical purity directly correlates with crystal diffraction quality.

Protocol 1: Synthesis and Crystallization of Boc-D-Iva Peptides

Causality Note: The steric hindrance of the α,α -dialkyl group makes standard coupling sluggish and prone to oxazolone-mediated epimerization[5]. Therefore, highly reactive coupling conditions are strictly required.

  • Activation: Dissolve 1.0 eq of Boc-D-Iva-OH in anhydrous dichloromethane (DCM). Add 1.2 eq of HATU (or EDC·HCl/HOBt) and 2.0 eq of N,N-diisopropylethylamine (DIPEA) at 0°C. Stir for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., L-Pro-NHBzl). Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation (Purity): Wash the organic layer sequentially with 5% KHSO 4​ (to remove unreacted amine), 5% NaHCO 3​ (to remove unreacted acid), and brine. Dry over Na 2​ SO 4​ and purify via silica gel chromatography. Self-validation step: HPLC purity must be >98% before attempting crystallization; impurities will disrupt the crystal lattice.

  • Crystallization: Dissolve the purified peptide in a minimal volume of an ethyl acetate/hexane mixture. Pierce the vial cap with a needle and allow slow evaporation at 20°C. Causality Note: Slow evaporation minimizes nucleation sites, promoting the growth of a single, highly ordered macroscopic crystal rather than a microcrystalline powder.

Protocol 2: X-ray Diffraction and Structure Refinement
  • Mounting: Select a crystal with distinct faces and uniform extinction under polarized light. Mount it on a cryoloop using perfluoropolyether oil to prevent solvent loss.

  • Data Collection: Transfer to an X-ray diffractometer equipped with Cu K α radiation ( λ=1.5418 Å). Causality Note: Cu K α is preferred over Mo K α for light-atom structures (C, H, N, O) to maximize scattering intensity and anomalous dispersion, which is critical for absolute configuration determination of the chiral centers.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement & Validation: Refine the structure using full-matrix least-squares on F2 (SHELXL). Self-validation step: The refinement is considered successful and reliable only when the final R-factor ( R1​ ) is < 0.05, and the Goodness-of-Fit (S) is approximately 1.0.

XrayWorkflow N1 Peptide Synthesis (Solution Phase) N2 Purification (HPLC >98%) N1->N2 N3 Crystallization (Slow Evaporation) N2->N3 N4 X-ray Diffraction (Cu Kα Source) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement (Full-Matrix Least-Squares) N5->N6 N7 Validation (R-factor < 0.05) N6->N7

Self-validating workflow for X-ray crystallographic analysis of Boc-D-Iva-OH.

Applications in Peptaibol Engineering

The crystallographic insights into Boc-D-Iva-OH are directly applicable to the development of lipopeptaibols, such as , which exhibit potent cytotoxic and antimicrobial activities[5]. By incorporating D-Iva, researchers can engineer peptides that not only form rigid, membrane-inserting 310​ -helices but also exhibit extreme resistance to proteolytic degradation due to the unnatural quaternary α -carbon[6].

References

  • Kawai, M., Omori, Y., Yamamura, H., Butsugan, Y., Taga, T., & Miwa, Y. (1995). "Two alternative conformational states of α,α-dialkylglycyl-L-prolyl sequences governed by presence/absence of an NH group directly following the proline residue. X-Ray crystal and molecular structures of Boc-D-Iva-L-Pro-NHBzl and Boc-L-Iva-L-Pro-NHBzl." Journal of the Chemical Society, Perkin Transactions 1, 2115-2119. URL:[Link]

  • Fisher Scientific. "(R)-N-BOC-alpha-Ethylalanine, 98%, 98% ee". Thermo Scientific Chemicals. URL:[Link]

  • Toniolo, C., Crisma, M., Formaggio, F., Peggion, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect." Peptide Science, 60(6), 396-419. URL:[Link]

  • Kumar, A., et al. (2021). "Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D." ACS Omega, 6(9), 6121-6132. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Deprotection conditions for (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid in organic synthesis

Introduction and Substrate Profiling (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, commonly referred to as Boc-D-Iva-OH, is a sterically hindered, chiral α,α -dialkyl amino acid. It is highly valued in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Substrate Profiling

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, commonly referred to as Boc-D-Iva-OH, is a sterically hindered, chiral α,α -dialkyl amino acid. It is highly valued in the synthesis of foldamers, constrained peptides, and active pharmaceutical ingredients (APIs) due to its ability to induce specific conformational constraints [].

The tert-butyloxycarbonyl (Boc) group is the premier protecting group for the α -amine in such syntheses because of its robust stability toward nucleophiles and basic conditions, while remaining highly labile under controlled acidic conditions 2[2]. Removing the Boc group from a sterically hindered α,α -dialkyl amino acid requires robust methodologies to ensure complete conversion without inducing racemization or side reactions.

Mechanistic Causality of Boc Deprotection

The deprotection of a Boc-protected amine proceeds through an acid-catalyzed hydrolysis mechanism 3[3].

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).

  • Heterolytic Cleavage: This weakens the tert-butyl-oxygen bond, leading to its cleavage. The products are a highly reactive tert-butyl cation and a carbamic acid intermediate 2[2].

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine, which is immediately protonated to its corresponding salt by the acidic medium.

  • Cation Quenching: The tert-butyl cation typically eliminates a proton to form isobutylene gas. Because Boc-D-Iva-OH is an aliphatic amino acid lacking reactive side chains (like thiols or indoles), the use of cation scavengers (e.g., triisopropylsilane) is optional but recommended to maintain strict purity profiles3[3].

Mechanism A Boc-D-Iva-OH (Protected Amine) B Protonated Carbamate A->B H+ (TFA/HCl) C Carbamic Acid + t-Butyl Cation B->C Cleavage D D-Iva-OH Salt + CO2(g) + Isobutylene(g) C->D Decarboxylation

Caption: Acid-catalyzed mechanism of Boc deprotection.

Comparative Data: TFA vs. HCl

Chemists generally choose between Trifluoroacetic acid (TFA) in dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane. TFA provides rapid kinetics and easy solvent removal, while HCl/Dioxane avoids fluorinated solvents and often yields a highly crystalline product 4[4].

ParameterMethod A: TFA in DCMMethod B: 4M HCl in Dioxane
Acid Concentration 20–50% (v/v)4.0 M
Typical Reaction Time 1 – 2 hours1 – 4 hours
Resulting Salt Trifluoroacetate (TFA salt)Hydrochloride (HCl salt)
Workup Method Co-evaporation with toluenePrecipitation with diethyl ether
Typical Yield >95%>95%
Advantage Rapid kinetics, easy solvent removalHighly crystalline product, no fluorine

Experimental Protocols

Method A: TFA-Mediated Deprotection in Dichloromethane

This protocol is a general method for the removal of a Boc group using a solution of trifluoroacetic acid in dichloromethane 3[3].

  • Substrate Dissolution: Dissolve Boc-D-Iva-OH (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1–0.2 M.

    • Causality & Insight: DCM is a non-polar, aprotic solvent that effectively solubilizes the sterically hindered substrate without participating in hydrogen bonding that could buffer the incoming acid.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add neat TFA dropwise to achieve a final concentration of 25% (v/v) TFA in DCM.

    • Causality & Insight: The initial protonation of the carbamate is exothermic. Cooling prevents side reactions, while the high concentration of TFA drives the equilibrium of the heterolytic cleavage forward.

  • Reaction & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Effervescence (CO2 release) will be observed. Stir for 1–2 hours. Monitor via LC-MS.

    • Causality & Insight: The reaction is self-validating through the observation of gas evolution. Once effervescence ceases, LC-MS confirms the disappearance of the +100 Da Boc mass, ensuring complete conversion before workup.

  • Concentration: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the crude oil with toluene (3 × 10 mL).

    • Causality & Insight: TFA has a boiling point of 72 °C and tends to stick to the product. Toluene forms an azeotrope with TFA, facilitating its complete removal and preventing degradation or interference in downstream peptide coupling steps.

  • Isolation: Triturate the resulting residue with cold anhydrous diethyl ether to precipitate the (R)-2-amino-2-methylbutanoic acid trifluoroacetate salt. Filter and dry under high vacuum.

Method B: HCl-Mediated Deprotection in 1,4-Dioxane

This protocol provides superior selectivity to deprotect Nalpha-Boc groups and yields the hydrochloride salt 5[5].

  • Substrate Dissolution: Dissolve Boc-D-Iva-OH (1.0 eq) in a minimal volume of anhydrous DCM or methanol.

    • Causality & Insight: While the reaction occurs in dioxane, a small amount of DCM ensures complete initial dissolution of the bulky α,α -dialkyl amino acid.

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5–10 eq of HCl) dropwise at room temperature.

    • Causality & Insight: Dioxane is an excellent solvent for handling high concentrations of anhydrous HCl. The absence of water prevents unwanted hydrolysis side reactions.

  • Reaction & Precipitation: Stir the mixture at room temperature for 1–4 hours. A white precipitate may begin to form as the reaction progresses 4[4].

    • Causality & Insight: As the Boc group is cleaved, the resulting hydrochloride salt is often insoluble in the dioxane mixture. The spontaneous precipitation drives the reaction to completion (Le Chatelier's principle) and serves as a visual indicator of success.

  • Isolation: Add a 3-fold volume of cold anhydrous diethyl ether directly to the reaction mixture to fully precipitate the product. Collect via vacuum filtration and dry under vacuum.

    • Causality & Insight: Ether maximizes the precipitation of the HCl salt. The product is isolated in pristine condition, free of fluorinated counterions, which is often preferred in late-stage pharmaceutical synthesis.

Workflow Step1 1. Substrate Dissolution (DCM or minimal MeOH) Step2 2. Acid Addition (25% TFA or 4M HCl) Step1->Step2 Step3 3. Reaction & Effervescence Stir at RT (1-4 h) Step2->Step3 Step4 4. In-Process Control (LC-MS / TLC) Step3->Step4 Step5 5. Concentration & Trituration (Cold Diethyl Ether) Step4->Step5 If complete Step6 6. Isolation Pure D-Iva-OH Salt Step5->Step6

Caption: Standard workflow for the deprotection and isolation of Boc-D-Iva-OH.

References

  • BenchChem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). 3

  • BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. 4

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). 5

  • Boc Sciences. BOC-Amino Acids: Amino Acid Boc Deprotection.

  • Master Organic Chemistry. Amine Protection and Deprotection.2

Sources

Application

Application Note: Incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid into Peptidomimetics

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Overcoming steric hindrance in the synthesis of highly constrained peptidomimetics.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Overcoming steric hindrance in the synthesis of highly constrained peptidomimetics.

Rationale and Mechanistic Insights

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, widely known as Boc-D-Iva-OH (Boc-protected D-isovaline), is a non-proteinogenic α,α -disubstituted amino acid. The strategic incorporation of D-Iva into peptidomimetics is a powerful tool in drug discovery. Due to the gem-dialkyl substitution (a methyl and an ethyl group) at the α -carbon, the residue severely restricts the ϕ and ψ dihedral angles of the peptide backbone. Driven by the Thorpe-Ingold effect , this steric crowding strongly induces rigid secondary structures—specifically 310​ -helices or α -helices—while rendering the resulting peptide highly resistant to proteolytic degradation[1].

The Steric Challenge: Causality of Coupling Failures

While the structural rigidity of D-Iva is pharmacologically desirable, it creates a formidable synthetic barrier. During standard peptide coupling (e.g., using HBTU or DCC), the carboxylic acid is activated to form an active ester. However, the bulky alkyl groups sterically shield the activated carbonyl[2].

Consequently, the intermediate often cyclizes into a sluggish oxazol-5(4H)-one (oxazolone) . When the incoming nucleophile (the N-terminal amine of the growing peptide chain) is also hindered, nucleophilic attack on this oxazolone is severely impeded. This mechanistic bottleneck results in truncated deletion sequences and an increased risk of epimerization at the chiral center[2]. To bypass this, chemists must abandon standard protocols in favor of highly reactive, sterically unencumbered activating agents or microwave-assisted thermal energy[3].

Strategic Coupling Approaches

  • Microwave-Assisted DIC/OxymaPure (Standard Hindrance): For coupling Boc-D-Iva-OH onto standard primary amines, the combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is the optimal choice. Oxyma forms a highly reactive ester that is less bulky than classical benzotriazole-based esters (HOBt/HOAt). When paired with microwave irradiation at 75°C, the thermal energy overcomes the activation barrier, facilitating smooth nucleophilic attack while suppressing epimerization[3].

  • Acid Fluoride Activation (Extreme Hindrance): When coupling Boc-D-Iva-OH to another α,α -disubstituted amino acid (e.g., Aib or another Iva residue), standard active esters fail. In these extreme cases, converting the carboxylic acid to an acid fluoride (Boc-D-Iva-F) is required. The fluoride ion is an excellent leaving group, and the resulting acyl fluoride is small enough to penetrate the steric shield without forming the problematic oxazolone intermediate[1].

Quantitative Data: Comparative Coupling Efficiencies

The following table summarizes the expected yield of Boc-D-Iva-OH coupling onto a highly hindered junction (e.g., H-Aib-Resin) using various activation strategies.

Coupling Reagent SystemActivation IntermediateConditionsEst. Yield (%)Epimerization Risk
HBTU / DIPEA Benzotriazole ester / OxazoloneRT, 2 hours< 20%High
HATU / HOAt / DIPEA 7-Aza-benzotriazole esterMW 75°C, 15 min~ 65%Moderate
DIC / OxymaPure Hydroxyimino esterMW 75°C, 15 min> 85%Low
Acid Fluoride (Boc-D-Iva-F) Acyl Fluoride50°C, 12 hours> 95%Very Low

Data synthesized from comparative studies on α,α -dialkylated amino acid segment condensations[2],[1].

Experimental Workflows

G A Identify Coupling Target: Boc-D-Iva-OH B Assess N-terminal Residue on Growing Chain A->B C Standard Amino Acid (Low Steric Hindrance) B->C D Hindered Amino Acid (e.g., Aib, Iva, Pro) B->D E Protocol 1: DIC/Oxyma Microwave (75°C, 15 min) C->E F Protocol 2: Acid Fluoride or Triphosgene (BTC) D->F G Cleavage & Deprotection E->G F->G

Workflow for selecting the optimal coupling strategy for Boc-D-Iva-OH.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted SPPS using DIC/Oxyma

Use this protocol when coupling Boc-D-Iva-OH to a standard, unhindered primary amine.

  • Resin Preparation: Swell the peptidyl-resin (e.g., Wang or Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) to expose the N-terminal amine. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 5.0 equivalents (0.5 mmol) of Boc-D-Iva-OH and 5.0 equivalents of OxymaPure in a minimal volume of DMF. Add 5.0 equivalents of DIC. Stir for 2 minutes to allow the formation of the highly reactive Oxyma ester[3].

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C (20 W) for 15 minutes[3].

  • Validation (Self-Validating Step): Perform a Kaiser test. A negative result (yellow/colorless beads) validates successful coupling. If the result is positive (blue beads), repeat steps 3-4 before proceeding.

  • Capping: Cap any unreacted amines using acetic anhydride (10 eq) and DIPEA (20 eq) in DMF for 10 minutes to prevent the formation of deletion sequences.

Protocol 2: Synthesis and Application of Boc-D-Iva-F (Acid Fluoride)

Use this protocol for extreme steric hindrance (e.g., coupling D-Iva to Aib or another Iva residue).

  • Synthesis of the Acid Fluoride: Dissolve Boc-D-Iva-OH (1.0 eq) in dry DCM under an Argon atmosphere. Add cyanuric fluoride (1.2 eq) and pyridine (1.0 eq). Stir at room temperature for 2 hours.

  • Purification: Extract the mixture with ice-cold water to remove water-soluble cyanuric acid byproducts. Dry the organic layer over MgSO 4​ , filter, and concentrate under reduced pressure to yield Boc-D-Iva-F as a stable intermediate[1].

  • Coupling: Swell the deprotected peptidyl-resin in a 1:1 mixture of DCM/DMF. Add Boc-D-Iva-F (3.0 eq) and DIPEA (6.0 eq) directly to the resin.

  • Incubation: React at 50°C for 12 to 24 hours. The high stability of the acid fluoride allows for prolonged coupling times without significant degradation or oxazolone-induced epimerization[2].

  • Validation (Self-Validating Step): Colorimetric assays (like the Kaiser test) are notoriously prone to false negatives at highly hindered junctions due to dye exclusion. Instead, withdraw a 1 mg resin aliquot, perform a 30-minute micro-cleavage (95% TFA / 2.5% TIS / 2.5% H 2​ O), and analyze via LC-MS. Confirm the mass shift corresponding to the addition of the D-Iva residue before proceeding to global deprotection.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Source: uni-kiel.de. 2

  • Singh, V. P., et al. (2021). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. ACS Omega, 6(9), 6070-6080. Source: nih.gov.1

  • Ribeiro, A. R. M., et al. (2020). Synthesis of Peptaibolin, an Antimicrobial Peptide. Proceedings, 78(1), 47. Source: mdpi.com. 3

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid peptide coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (commonly known as Boc-D-Isovaline or Boc-D-Iva-OH).

Coupling α,α-disubstituted amino acids presents a severe kinetic bottleneck. The presence of both a methyl and an ethyl group on the alpha-carbon creates immense steric hindrance (the Thorpe-Ingold effect), which physically blocks the incoming nucleophilic amine from attacking the activated carbonyl. Standard coupling protocols will almost certainly fail or result in massive truncation.

Below, you will find our diagnostic workflow, core mechanistic strategies, self-validating protocols, and FAQs to optimize your reaction yield.

Diagnostic Troubleshooting Workflow

Use the following decision tree to identify the weak points in your current synthetic methodology.

Troubleshooting Start Low Yield: Boc-D-Iva-OH Coupling CheckReagent 1. Coupling Reagent: Using HBTU, BOP, or DIC? Start->CheckReagent SwitchReagent Switch to COMU, HATU, or TFFH (Acid Fluoride) CheckReagent->SwitchReagent Yes CheckTemp 2. Temperature: Running at Room Temp? CheckReagent->CheckTemp No SwitchReagent->CheckTemp ApplyHeat Apply MW Heating (75°C) or Conventional (50°C) CheckTemp->ApplyHeat Yes CheckBase 3. Base Sterics: Using bulky DIEA? CheckTemp->CheckBase No ApplyHeat->CheckBase SwitchBase Switch to TMP (Collidine) CheckBase->SwitchBase Yes Success Optimized Coupling Yield CheckBase->Success No SwitchBase->Success

Fig 1: Troubleshooting decision tree for sterically hindered Boc-D-Iva-OH coupling.

Core Optimization Strategies: The "Why" Behind the "How"

To successfully couple Boc-D-Iva-OH, you must manipulate both the sterics of the transition state and the thermodynamics of the reaction environment.

Strategy A: Shrinking the Leaving Group (Reagent Selection)

Standard reagents like HBTU or DIC generate active esters (OBt or O-acylisourea) that are simply too bulky. The incoming amine cannot navigate past the α-methyl and α-ethyl groups of the isovaline residue to reach the carbonyl carbon.

  • The Acid Fluoride Solution: For sterically hindered amino acids like Iva, generating an acid fluoride in situ using TFFH provides excellent yields[1]. The fluoride ion (F⁻) is the smallest possible activating group, minimizing steric clash during the nucleophilic attack[2].

  • The COMU Advantage: If avoiding halogenated activators, COMU is a third-generation uronium salt based on the Oxyma leaving group and a morpholino carbon skeleton. It exhibits superior reactivity and solubility compared to HATU/HBTU, particularly for hindered couplings[3].

Strategy B: Thermodynamic Activation

The activation energy ( Ea​ ) required to form the tetrahedral intermediate with an α,α-disubstituted amino acid is exceptionally high. Room temperature (25°C) kinetic energy is often insufficient. Elevating the reaction temperature to 50°C (conventionally) or 75°C (via Microwave-Assisted Solid-Phase Peptide Synthesis, MW-SPPS) provides the necessary thermodynamic push to overcome this barrier[4].

Strategy C: Base Accessibility

Diisopropylethylamine (DIEA) is the industry standard base, but its bulky isopropyl groups can hinder its ability to efficiently abstract protons in highly crowded microenvironments. Switching to 2,4,6-trimethylpyridine (TMP, also known as collidine) provides a less sterically demanding basic center, facilitating the activation step without crowding the reaction site.

Quantitative Performance Data

The following table summarizes expected coupling efficiencies for α,α-disubstituted amino acids based on reagent and temperature combinations.

Reagent SystemBaseTemp (°C)Time (min)Est. Yield (%)Mechanistic Note
HBTU DIEA25120< 40%Severe steric clash prevents attack.
HBTU DIEA5060~ 39%Thermal degradation outpaces coupling[4].
HATU DIEA5060~ 65%HOAt leaving group improves reactivity slightly.
COMU TMP5060> 84% Morpholino group aids transition state[4].
TFFH DIEA25120> 90% Minimal steric bulk from F⁻ leaving group[1].

Self-Validating Experimental Protocols

Protocol 1: High-Temperature COMU-Mediated Coupling

Use this protocol if you have access to a heated reactor or microwave peptide synthesizer.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Ensure the N-terminal amine of the resin-bound peptide is fully deprotected and neutralized (if using Boc/Bzl chemistry, neutralize the TFA salt with 10% DIEA in DMF).

  • Pre-Activation: In a separate vial, dissolve Boc-D-Iva-OH (3.0 equivalents relative to resin loading) and COMU (2.95 equivalents) in minimal DMF.

    • Expert Insight: Always use a slight deficit of COMU (2.95 eq) relative to the amino acid (3.0 eq). Excess uronium salt can react with the free N-terminal amine of your resin, causing irreversible guanidinylation and chain termination[3].

  • Base Addition: Add TMP (collidine) (6.0 equivalents) to the vial. The solution will exhibit a color change indicating Oxyma activation. Allow 2 minutes for pre-activation.

  • Coupling: Transfer the activated mixture to the resin. Heat the reaction vessel to 50°C for 60 minutes with continuous agitation.

  • Validation: Wash the resin thoroughly (DMF x3, DCM x3). Perform a quantitative Ninhydrin (Kaiser) test.

    • Self-Validation: A colorless/yellow bead indicates >99% coupling. A blue bead indicates incomplete coupling; proceed immediately to Protocol 2 rather than repeating Protocol 1.

Protocol 2: In Situ Acid Fluoride Generation via TFFH

Use this protocol for room-temperature setups or if Protocol 1 leaves unreacted amines.

  • Activation: Dissolve Boc-D-Iva-OH (3.0 eq) and TFFH (3.0 eq) in a 1:1 mixture of dry DMF and DCM.

  • Fluorination: Add DIEA (6.0 eq) to the mixture. Stir for 15 minutes at room temperature to allow the complete in situ generation of the Boc-D-Iva-F intermediate.

  • Coupling: Add the solution to the deprotected, neutralized resin. Agitate at room temperature for 2 to 3 hours. (Acid fluorides are highly stable, allowing for extended coupling times without significant degradation).

  • Validation: Wash the resin and perform a Kaiser test. Cap any remaining unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Frequently Asked Questions (FAQs)

Q: I am increasing the coupling temperature to 75°C to force the reaction. Should I be worried about the racemization of Boc-D-Iva-OH? A: No. Isovaline (2-amino-2-methylbutanoic acid) is an α,α-disubstituted amino acid, meaning it completely lacks an α-proton. Because there is no α-proton to abstract, the classic base-catalyzed enolization and oxazolone-mediated racemization pathways are mechanistically impossible. Your stereocenter is completely safe, even under aggressive thermal conditions.

Q: My Kaiser test is still slightly blue after double coupling. What is the next step? A: Truncation is a severe risk at this stage. You must cap the unreacted sequences using acetic anhydride and pyridine (or DIEA) before moving to the next deprotection step. Failing to cap will result in a complex mixture of deletion sequences (e.g., missing the Iva residue) that are notoriously difficult to separate from the target peptide during final RP-HPLC purification.

Q: Can I use PEG-based resins instead of Polystyrene (PS) to improve yield? A: Yes. Polystyrene resins can suffer from poor swelling and localized aggregation during difficult couplings. Switching to a PEG-based resin (e.g., ChemMatrix) improves the solvation of the growing peptide chain and has been shown to yield more comparable, higher coupling efficiencies when using reagents like COMU[4].

References

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Global Research Online. 1

  • Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. (uniurb.it). 2

  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. ResearchGate. 4

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. 3

Sources

Optimization

Preventing racemization of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid during amide bond formation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in peptide synthesis: preventing the loss of stereochemical integrity when coupling sterically hindered, N-protected α,α-disubstituted amino acids, with a specific focus on (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. As Senior Application Scientists, we have designed this resource to explain the underlying chemical principles and provide field-proven protocols to ensure the chiral purity of your final product.

Frequently Asked Questions (FAQs)
Q1: I thought α,α-disubstituted amino acids were resistant to racemization. Why am I still seeing it?

While it is true that α,α-disubstituted amino acids, such as your (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, are significantly less prone to racemization than their α-hydrogen counterparts, they are not entirely immune. The primary mechanism for racemization during amide bond formation is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The presence of a second substituent at the α-carbon sterically disfavors the formation of this planar ring, but it can still occur under forcing conditions, such as high temperatures, prolonged reaction times, or the use of overly strong bases.[3]

The key takeaway is that while the risk is reduced, it is not eliminated. The fundamental racemization pathway remains a possibility, especially during difficult couplings where more reactive reagents and longer activation times are employed.[4]

Racemization_Mechanism cluster_R (R)-Amino Acid cluster_Products Products Start (R)-N-Boc-Amino Acid Activated Activated Ester (e.g., O-Acylisourea) Start->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Amide_R (R)-Amide (Desired Product) Activated->Amide_R + Amine (Fast) No Racemization Oxazolone->Amide_R + Amine Amide_S (S)-Amide (Racemized Product) Oxazolone->Amide_S + Amine

Caption: Mechanism of racemization via oxazolone formation.

Q2: My standard carbodiimide (EDC/DCC) protocol with HOBt is causing racemization. What's the first thing I should change?

The combination of a carbodiimide with 1-hydroxybenzotriazole (HOBt) is a classic method, but it has limitations, especially with sterically hindered residues. The O-acylisourea intermediate formed from the carbodiimide is highly reactive and can be prone to racemization.[5] While HOBt helps by converting this into a more stable active ester, this conversion may not be fast enough to completely prevent oxazolone formation.[5][6]

Your first and most impactful change should be to switch to a uronium or phosphonium salt-based coupling reagent and substitute HOBt with 1-hydroxy-7-azabenzotriazole (HOAt). [7][8]

Reagents like HATU , HCTU , or PyAOP are designed for difficult couplings.[8][9] HATU, for instance, incorporates the HOAt moiety directly into its structure, leading to the rapid in-situ formation of a highly reactive OAt-ester.[10] This ester is more reactive than the corresponding OBt-ester, which accelerates the rate of amide bond formation.[8] Crucially, a faster amide bond formation kinetically disfavors the competing racemization pathway.[1]

Q3: How does the choice of base affect racemization?

The base is a critical parameter. Its primary role is to deprotonate the incoming amine and neutralize acidic byproducts. However, an excessively strong or sterically unhindered base can also abstract the α-proton of the activated amino acid, directly promoting the formation of the problematic oxazolone intermediate.[3][11]

The general rule is to use the weakest, most sterically hindered base that is effective for the coupling.

BasepKa (Conjugate Acid)Steric HindranceTypical Use & Racemization Risk
Triethylamine (TEA) ~10.7LowHigh Risk. Small size allows easy access to the α-proton. Generally not recommended for sensitive couplings.
DIPEA (Hünig's Base) ~10.7HighModerate Risk. Widely used. The bulky isopropyl groups provide significant steric shielding, reducing the risk compared to TEA.[3]
N-Methylmorpholine (NMM) ~7.4ModerateLow Risk. A weaker base than DIPEA, which is advantageous for minimizing racemization.[11]
2,4,6-Collidine ~7.4HighVery Low Risk. Similar basicity to NMM but with greater steric hindrance, making it an excellent choice for suppressing racemization in fragment couplings.[3][11]

For your specific amino acid, starting with DIPEA is a standard choice, but if racemization persists, switching to 2,4,6-collidine is highly recommended.[3]

Q4: Can I just lower the reaction temperature to stop racemization?

Lowering the temperature (e.g., to 0 °C) is a valid and often effective strategy to reduce the rate of racemization.[12] Most side reactions, including oxazolone formation, have a higher activation energy than the desired amide bond formation. However, this comes at the cost of a significantly slower reaction rate, especially with a sterically hindered amino acid.

A practical approach is to start the reaction at 0 °C during the pre-activation and initial coupling phase, and then allow the reaction to slowly warm to room temperature over several hours.[10] This balances the need to suppress epimerization with the need to drive the reaction to completion. Be prepared to extend the overall reaction time.

Troubleshooting Guide: A Systematic Approach to Eliminating Racemization

If you have detected racemization (>2%) via chiral HPLC or NMR, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start Racemization Detected (>2%) Step1 Step 1: Analyze Reagents Using Carbodiimide (EDC/DCC)? Start->Step1 Step2 Step 2: Upgrade Coupling Reagent Switch to HATU, HCTU, or PyAOP Step1->Step2 Yes Step3 Step 3: Analyze Additive Using HOBt? Step1->Step3 No Step2->Step3 Step4 Step 4: Upgrade Additive Use HOAt or OxymaPure Step3->Step4 Yes Step5 Step 5: Analyze Base Using TEA or excess DIPEA? Step3->Step5 No Step4->Step5 Step6 Step 6: Optimize Base Switch to NMM or Collidine. Use 2.0 eq. Step5->Step6 Yes Step7 Step 7: Optimize Conditions Start at 0°C, warm to RT. Monitor reaction closely. Step5->Step7 No Step6->Step7 End Racemization Minimized (<0.5%) Step7->End

Caption: Troubleshooting workflow for racemization.

Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is optimized for coupling sterically hindered N-Boc-α,α-disubstituted amino acids in solution phase.

Materials:

  • (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (1.0 equiv)

  • Amine component (1.0-1.1 equiv)

  • HATU (1.1 equiv)[10]

  • 2,4,6-Collidine or DIPEA (2.0 equiv)[3][10]

  • Anhydrous DMF or NMP

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc-amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (2.0 equiv) to the mixture and stir for 1-3 minutes. This is the pre-activation step.

  • Add the amine component (1.0-1.1 equiv), either neat or as a solution in DMF.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, the reaction may take 4-18 hours for full conversion.[10]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

Detecting and quantifying the extent of racemization is crucial for validating your protocol.

Instrumentation & Columns:

  • A standard HPLC system with a UV detector is sufficient.

  • A polysaccharide-based chiral stationary phase (CSP) column is highly recommended for resolving N-Boc amino acid enantiomers and the resulting dipeptide diastereomers.[13][14] Columns such as CHIRALPAK® IA, IC, or Lux® Cellulose-2 are excellent starting points.[13][14]

Sample Method:

  • Column: Lux® Cellulose-2 (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting gradient would be 30% B to 90% B over 20-30 minutes. This must be optimized for your specific dipeptide.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 220 nm

  • Temperature: 25 °C

Quantification: The percentage of racemization is calculated by comparing the peak area of the undesired diastereomer (e.g., S-R) to the total area of both diastereomers.[1]

% Racemization = [Area(undesired diastereomer) / (Area(desired diastereomer) + Area(undesired diastereomer))] * 100

References
  • Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec. Technical Support Information Bulletin 2105 - HATU.
  • Vertex AI Search. The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis.
  • BenchChem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Vertex AI Search. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011).
  • BOC Sciences. Amino Acid Chiral Analysis Services.
  • Nishiyama, Y., et al. (1999). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 47(4), 576-578.
  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.
  • SCIRP. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14(11).
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2019).
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • 7.4 Racemization Assays.
  • Optimizing Peptide Coupling: Key Techniques.
  • Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wang, Y., et al. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(23), 7667-7670.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Reddy, G. S., et al. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 7(12), 5101-5111.
  • Scilit. Chiral HPLC Separation of Protected Amino Acids.
  • BenchChem. Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Sabatini, M. T., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(53), 13241-13247.

Sources

Troubleshooting

Troubleshooting poor solubility of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid in DMF and DCM

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Resolving poor solubility of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (Boc-D-Iva-OH) in standard Solid-Phase...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Resolving poor solubility of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (Boc-D-Iva-OH) in standard Solid-Phase Peptide Synthesis (SPPS) solvents (DMF and DCM).

Executive Summary & Chemical Context

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, commonly known as Boc-D-Isovaline (Boc-D-Iva-OH) , is a highly sterically hindered, α,α -dialkyl amino acid. While standard Boc-protected amino acids readily dissolve in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), α -methylated derivatives frequently exhibit poor solubility.

The Causality of Insolubility: The α -methyl group restricts the backbone dihedral angles of the molecule. In the absence of a growing peptide chain, the free carboxylic acid and the Boc-carbamate NH of the monomer form highly stable, intermolecularly hydrogen-bonded dimers and crystalline lattices. Standard SPPS solvents like DCM (non-polar) or DMF (polar aprotic) often lack the hydrogen-bond disrupting power required to break these lattices, resulting in cloudy suspensions and failed couplings[1].

Diagnostic FAQ

Q1: Why does my Boc-D-Iva-OH form a cloudy suspension in DCM even after prolonged sonication? A1: DCM is a non-polar solvent with poor hydrogen-bond accepting capabilities. It cannot efficiently disrupt the strong intermolecular hydrogen-bonded dimers formed by the free carboxylic acid of the sterically hindered Boc-D-Iva-OH monomer[1].

Q2: Can I just heat the DMF solution to force dissolution? A2: While gentle warming (up to 40–50 °C) can temporarily increase solubility in DMF, the monomer will likely crash out of solution upon cooling or when transferred to the reaction vessel. Furthermore, prolonged heating of DMF induces thermal degradation, releasing reactive dimethylamine impurities that can prematurely remove protecting groups and cause side reactions[1].

Q3: Does pre-activation change the solubility profile of the amino acid? A3: Yes, drastically. Converting the free carboxylic acid into an activated species (e.g., an acid fluoride) eliminates the hydrogen-bond donor capacity of the COOH group. This chemical transformation breaks the crystalline lattice, rendering the activated species highly soluble in standard SPPS solvents[2].

Troubleshooting Workflows & Self-Validating Protocols

To resolve these solubility issues, you must either disrupt the hydrogen bonding using specialized co-solvents or chemically alter the molecule via pre-activation.

Protocol A: Co-Solvent Disruption using HFIP

Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor that efficiently solvates sterically hindered and aggregating amino acids without participating in the coupling reaction[3].

  • Weighing: Weigh the required amount of Boc-D-Iva-OH into a dry, glass scintillation vial.

  • Wetting: Add 10–20% (v/v) HFIP directly to the dry powder. Swirl gently until the powder is completely wetted and begins to dissolve.

  • Dilution: Dilute to the final target concentration (typically 0.1–0.5 M) using DCM.

  • Self-Validation Check: The system validates itself visually. The solution must transition from a turbid suspension to an optically clear liquid. If the solution remains turbid, add HFIP dropwise (up to a maximum of 30% v/v) and sonicate for 3 minutes. Note: Ensure your chosen coupling reagents are compatible with fluorinated solvents.

Protocol B: In Situ Acid Fluoride Activation (For Severe Cases)

For extremely hindered α -methyl amino acids, forming the acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) not only solves solubility issues but also provides the high reactivity needed to overcome steric clashes during coupling[4].

  • Suspension: Suspend Boc-D-Iva-OH (1.0 eq) and TFFH (1.0 eq) in a minimal volume of DMF. The mixture will initially be cloudy.

  • Activation: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) dropwise under continuous magnetic stirring.

  • Self-Validation Check 1 (Visual): The addition of the base initiates the formation of the acid fluoride. As the carboxylic acid is consumed, the intermolecular lattice breaks down. The suspension will rapidly clear into a homogenous solution within 5–10 minutes.

  • Self-Validation Check 2 (Analytical): Quench a 5 µL aliquot of the clear solution into 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful activation.

  • Coupling: Transfer the clear, activated solution directly to the resin.

Solvent System Optimization Data

Use the following table to select the appropriate solvent system based on your specific synthesis requirements.

Solvent SystemCo-Solvent / AdditiveTemp (°C)Expected SolubilityCoupling Efficiency (Steric)
100% DCM None25Poor (Suspension)Low
100% DMF None25ModerateLow to Moderate
DCM 10-20% HFIP25High (Clear Solution)Moderate
DMF 0.1 M LiCl40HighModerate
DMF (TFFH Activated) DIEA (2.0 eq)25Very HighExcellent

Troubleshooting Logic Visualization

G Start Boc-D-Iva-OH Insoluble in DCM/DMF CheckSolvent Assess Solvent System Start->CheckSolvent AddHFIP Protocol A: Add 10-20% HFIP CheckSolvent->AddHFIP Direct Dissolution PreActivate Protocol B: In Situ Acid Fluoride CheckSolvent->PreActivate Pre-activation Route CheckClear1 Is solution clear? AddHFIP->CheckClear1 Proceed1 Proceed to Coupling CheckClear1->Proceed1 Yes CheckClear1->PreActivate No (Severe Aggregation) CheckClear2 Activation Confirmed? PreActivate->CheckClear2 Proceed2 Proceed to Coupling CheckClear2->Proceed2 Yes

Troubleshooting workflow for Boc-D-Iva-OH solubility in SPPS.

Sources

Optimization

Technical Support Center: HPLC Method Development for (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid Purity Analysis

Welcome to the technical support center for the HPLC analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for developing a robust and reliable HPLC method for purity analysis of this chiral compound.

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis and other organic transformations.[1] Ensuring the enantiomeric and chemical purity of this intermediate is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This guide will walk you through the development of a stability-indicating HPLC method, addressing potential challenges and providing solutions based on established scientific principles.

Frequently Asked Questions (FAQs)

Here are some common questions and issues that may arise during the HPLC method development for (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid:

Q1: What are the most likely impurities I should be looking for?

A1: Potential impurities can originate from the starting materials or side reactions during the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. The most common impurities include:

  • The (S)-enantiomer: The opposite enantiomer is often the most critical impurity to monitor and control.

  • Unreacted starting materials: Residual 2-amino-2-methylbutanoic acid.[2]

  • Di-Boc protected impurity: A byproduct where a second Boc group has been added.[2]

  • Degradation products: Forced degradation studies can help identify potential degradants that may form under stress conditions such as acid, base, oxidation, heat, and light.[3][4][5][6]

Q2: How do I choose the right HPLC column for chiral separation?

A2: The key to separating the (R) and (S) enantiomers is selecting an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective for the separation of Boc-protected amino acids.[7][8] Macrocyclic glycopeptide-based CSPs also demonstrate broad selectivity for this class of compounds.[9] It is highly recommended to perform an initial column screening with a variety of chiral columns to identify the most promising stationary phase.[10][11][12]

Q3: My peak shape is poor (tailing or fronting). What can I do to improve it?

A3: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Check for column overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Optimize mobile phase pH: For acidic compounds like this, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is at least 2 pH units away from the pKa of the analyte to maintain a single ionic form.[13]

  • Evaluate mobile phase additives: Small amounts of an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape by reducing interactions with residual silanols on the stationary phase.

  • Assess column health: A contaminated or degraded column can lead to poor peak shapes. Try washing the column according to the manufacturer's instructions or, if necessary, replace it.[14][15]

Q4: I'm not getting enough resolution between the (R) and (S) enantiomers. How can I improve it?

A4: Improving resolution in chiral separations often involves fine-tuning several parameters:

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol, ethanol) and its proportion in the mobile phase can have a significant impact on chiral recognition. Systematically vary the mobile phase composition to find the optimal selectivity.

  • Temperature: Temperature can have a profound effect on chiral separations.[14] Lowering the temperature often increases the interaction between the analyte and the CSP, which can lead to better resolution. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. It is crucial to evaluate a range of temperatures.[11]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[11]

Q5: I'm observing extraneous peaks (ghost peaks) in my chromatogram. What is the source?

A5: Ghost peaks can be frustrating. Here's a logical sequence to identify their origin:

  • Run a blank gradient: If the peaks are still present without an injection, the source is likely the mobile phase or the HPLC system itself. Ensure you are using high-purity solvents and that your mobile phase reservoirs are clean.[14]

  • Inject the sample solvent: If the blank run is clean, inject only the solvent used to dissolve your sample. If peaks appear, the solvent is contaminated.

  • Check for carryover: If the solvent blank is also clean, the issue is likely carryover from a previous injection in the autosampler. Optimize your needle wash procedure.[14]

Troubleshooting Guide

This section provides a more structured approach to resolving common HPLC issues.

Symptom Possible Cause(s) Suggested Solution(s)
Poor Resolution Between Enantiomers Inappropriate chiral stationary phase (CSP).Screen a variety of polysaccharide-based or macrocyclic glycopeptide-based chiral columns.[7][8][9]
Suboptimal mobile phase composition.Systematically vary the organic modifier (acetonitrile, methanol, ethanol) and its percentage.
Incorrect temperature.Optimize the column temperature. Lower temperatures often improve chiral resolution.[11][14]
Flow rate is too high.Reduce the flow rate to allow for better interaction with the CSP.[11]
Peak Tailing Column overload.Dilute the sample and reinject.[14]
Secondary interactions with the stationary phase.Add a mobile phase modifier like TFA or formic acid (0.1% is a good starting point).
Column contamination or degradation.Wash the column according to the manufacturer's protocol or replace the column.[14][15]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column void or channeling.This may indicate a damaged column that needs to be replaced.
Baseline Drift/Noise Mobile phase contamination.Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[14][16]
Insufficient column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Detector lamp issue.Check the detector lamp's age and intensity.
Ghost Peaks Contaminated mobile phase or system.Run a blank gradient to diagnose. Clean the system and use fresh, high-purity solvents.[14]
Contaminated sample solvent.Inject the sample solvent alone to confirm.
Autosampler carryover.Optimize the needle wash method.[14]

Experimental Protocol: HPLC Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for the purity analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid.

1. Initial Method Screening:

  • Objective: To identify a suitable chiral column and initial mobile phase conditions.

  • Procedure:

    • Prepare a standard solution of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid and a racemic mixture (if available).

    • Screen a selection of chiral columns (e.g., polysaccharide-based and macrocyclic glycopeptide-based).[10][11][12]

    • Use a generic gradient method with a mobile phase consisting of an aqueous component (e.g., 0.1% TFA in water) and an organic component (e.g., acetonitrile).[7]

    • Evaluate the chromatograms for any signs of separation between the enantiomers.

2. Method Optimization:

  • Objective: To fine-tune the chromatographic conditions to achieve optimal resolution, peak shape, and run time.

  • Procedure:

    • Mobile Phase Composition: Once a promising column is identified, systematically vary the organic modifier (e.g., test methanol and ethanol as alternatives to acetonitrile) and the gradient profile.[13]

    • Temperature: Evaluate the effect of column temperature on the separation, typically in the range of 10-40°C.[11][14]

    • Flow Rate: Assess the impact of flow rate on resolution and analysis time.

    • Wavelength Selection: Use a UV detector and select a wavelength where the analyte has good absorbance (typically around 210-220 nm for Boc-protected amino acids).

3. Forced Degradation Studies:

  • Objective: To assess the stability-indicating nature of the method.[3][4][5][6]

  • Procedure:

    • Subject samples of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid to various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours.

      • Photolytic: Expose to UV light as per ICH Q1B guidelines.

    • Analyze the stressed samples using the optimized HPLC method.

    • Ensure that the degradation products are well-resolved from the main peak and any other impurities.

4. Method Validation:

  • Objective: To demonstrate that the method is suitable for its intended purpose.

  • Procedure:

    • Perform method validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[17][18][19][20][21]

Visualizations and Data

Workflow for HPLC Method Development

HPLC_Method_Development Start Define Analytical Goal: Purity of (R)-enantiomer Screening Initial Screening (Columns & Mobile Phases) Start->Screening Optimization Method Optimization (Mobile Phase, Temp, Flow Rate) Screening->Optimization Degradation Forced Degradation Studies (Stability-Indicating?) Optimization->Degradation Validation Method Validation (ICH Guidelines) Degradation->Validation End Final Method Validation->End

Caption: A systematic workflow for developing a robust HPLC method.

Troubleshooting Logic for Poor Peak Resolution

Peak_Resolution_Troubleshooting Start Poor Peak Resolution Check_Column Is the Chiral Column Appropriate? Start->Check_Column Check_Column->Start No, Screen New Columns Check_Mobile_Phase Is the Mobile Phase Optimized? Check_Column->Check_Mobile_Phase Yes Check_Mobile_Phase->Start No, Adjust Composition Check_Temp Is the Temperature Optimized? Check_Mobile_Phase->Check_Temp Yes Check_Temp->Start No, Evaluate Different Temps Check_Flow Is the Flow Rate Too High? Check_Temp->Check_Flow Yes Check_Flow->Start No, Reduce Flow Rate Solution Achieved Good Resolution Check_Flow->Solution No

Sources

Troubleshooting

Minimizing side reactions during (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid carboxyl activation

Welcome to the technical support resource for researchers, chemists, and pharmaceutical development professionals working with (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. This guide provides in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and pharmaceutical development professionals working with (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the carboxyl activation of this sterically demanding amino acid. Our focus is on providing scientifically grounded strategies to maximize your desired product yield while minimizing the formation of problematic side products.

Introduction: The Challenge of a Quaternary α-Carbon

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is an α,α-disubstituted amino acid, featuring a quaternary chiral center. This unique structure presents significant steric hindrance around the carboxyl group.[1] This bulkiness physically obstructs the approach of coupling reagents and nucleophiles, dramatically slowing the kinetics of the desired amide or ester bond formation.[1][2] Consequently, slower, competing side reactions, which are often negligible with simpler amino acids, can become the dominant pathways, leading to low yields, complex purification challenges, and potential loss of stereochemical integrity. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: The coupling reaction is sluggish or fails to reach completion, even with extended reaction times.

  • Plausible Cause: The primary reason for incomplete coupling is the severe steric hindrance posed by the two alkyl groups (methyl and ethyl) on the α-carbon.[1] Standard coupling reagents, particularly carbodiimides like DCC or EDC, are often too slow and inefficient to overcome this steric barrier, resulting in low conversion rates.[2]

  • Strategic Solutions:

    • Upgrade Your Coupling Reagent: For difficult couplings, it is essential to use a more potent activating agent. Reagents that form highly reactive OAt or Oxyma esters are preferred.[1][3]

      • Aminium/Uronium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU are highly effective. HATU, in particular, reacts faster and with less epimerization.[4]

      • Phosphonium Salts: Reagents like PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are also excellent choices, noted for their high reactivity.[4][5]

    • Implement a "Double Coupling" Protocol: If a single coupling step proves insufficient, a second addition of fresh, pre-activated amino acid and coupling reagents can drive the reaction to completion. This is a common and highly effective strategy for hindered residues.[1]

    • Consider Microwave-Assisted Synthesis: Microwave energy can significantly accelerate the rate of coupling reactions, often succeeding where conventional heating fails, especially for very hindered amino acids.[1] However, careful temperature monitoring is crucial to prevent racemization.[1]

Issue 2: I observe a significant, non-polar byproduct that is difficult to separate from my desired product.

  • Plausible Cause: When using carbodiimide-based activators (DCC, EDC, DIC), a common and troublesome side reaction is the intramolecular rearrangement of the reactive O-acylisourea intermediate to form a stable, unreactive N -acylurea .[5][6][7][8] This side reaction is particularly prevalent when the subsequent nucleophilic attack is slow, which is the case with sterically hindered substrates.[9] The N-acylurea often has similar solubility properties to the desired product, complicating purification.[6]

  • Strategic Solutions:

    • Utilize Coupling Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive like HOBt (1-Hydroxybenzotriazole) or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure .[9][10] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable towards intramolecular rearrangement but still highly reactive towards the desired amine nucleophile.[9]

    • Switch to Non-Carbodiimide Reagents: Uronium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) reagents are generally less prone to this side reaction as they operate through a different activation mechanism.[4][11]

    • Optimize Reaction Conditions: N-acylurea formation is often exacerbated at higher temperatures and in polar aprotic solvents like DMF.[6] If you must use a carbodiimide, conduct the reaction at a lower temperature (e.g., 0 °C) and consider a less polar solvent like dichloromethane (DCM).[6]

Issue 3: My final product shows evidence of racemization (loss of enantiomeric purity).

  • Plausible Cause: For N-protected amino acids, the principal mechanism of racemization during carboxyl activation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[12][13][14] The proton on the chiral α-carbon of this oxazolone is acidic and can be readily abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, scrambling the stereochemistry.[12] While the quaternary substitution of this specific molecule prevents direct enolization, the formation of an oxazolone intermediate remains the key risk.[15]

  • Strategic Solutions:

    • Judicious Choice of Base: The basicity and steric hindrance of the base used have a major influence on racemization.[10] For sensitive couplings, avoid highly basic or sterically unhindered bases.

      • Recommended: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .[5][10]

      • Use with Caution: N,N-Diisopropylethylamine (DIPEA) is a very common base but can promote racemization in susceptible systems.[5][10]

    • Employ Racemization-Suppressing Additives: As with N-acylurea formation, additives are critical. HOAt is particularly superior to HOBt in suppressing racemization due to the anchimeric assistance provided by its pyridine nitrogen.[3][13]

    • Control the Temperature: Keep reaction temperatures as low as reasonably possible to slow the rate of both oxazolone formation and deprotonation. Perform activations at 0 °C before allowing the reaction to warm to room temperature.

Frequently Asked Questions (FAQs)

Q1: What makes (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid so challenging to activate cleanly? A1: The core challenge is steric hindrance . The molecule has a quaternary α-carbon, meaning the carbon atom bearing the carboxyl and the protected amino group is also bonded to two other carbon atoms (a methyl and an ethyl group). This crowded environment physically blocks the approach of reagents to the carboxyl group. This slows down the desired reaction, giving alternative, undesired reaction pathways (like N-acylurea formation and racemization) a greater opportunity to occur.[1][2]

Q2: Which is better for this molecule: a carbodiimide (like EDC) or a uronium salt (like HATU)? A2: For this substrate, a uronium salt like HATU is unequivocally superior.[1][4] While carbodiimides are versatile, their activation mechanism proceeds via an O-acylisourea intermediate that is highly prone to rearranging into an unreactive N-acylurea, a major issue for slow-reacting, hindered substrates.[5][7][9] HATU provides a faster, more efficient activation to a more reactive species (OAt-ester), which maximizes the yield of the desired product and minimizes side reactions.[3]

Q3: I see HOBt and HOAt mentioned frequently. What is their function and which should I choose? A3: HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are coupling additives that serve two primary functions: 1) They react with the initially formed activated species (e.g., the O-acylisourea from a carbodiimide) to form an active ester, which suppresses side reactions like N-acylurea formation.[9] 2) The resulting active esters are highly reactive towards amines but are less prone to racemization than other activated intermediates.[10][16] For a sensitive, sterically hindered amino acid like this one, HOAt is the preferred choice . The nitrogen atom in its pyridine ring provides anchimeric assistance during the aminolysis step, leading to faster coupling rates and superior suppression of racemization compared to HOBt.[3][13]

Q4: Does the Boc protecting group pose any specific risks during activation? A4: The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group.[17][18] It is generally stable under the neutral or slightly basic conditions typical of most coupling reactions.[19] The main risk would be inadvertent exposure to acidic conditions. For instance, if using a carbodiimide like EDC, which is often supplied as a hydrochloride salt (EDC·HCl), the reaction mixture can become slightly acidic. While typically not strong enough for rapid deprotection, prolonged reaction times could lead to some loss of the Boc group. It is crucial to ensure a non-acidic environment by using a suitable base.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired activation pathway versus the primary side reactions.

G cluster_0 cluster_1 cluster_2 A (R)-R-COOH + Carbodiimide B O-Acylisourea (Reactive Intermediate) A->B Activation C Desired Amide/Ester + Urea B->C + Nucleophile (fast) DESIRED PATH D N-Acylurea (Unreactive Byproduct) B->D Intramolecular Rearrangement (slow) E Symmetric Anhydride B->E + R-COOH F Oxazolone B->F Intramolecular Cyclization H + Additive (HOAt/HOBt) MITIGATION B->H E->C + Nucleophile G Racemized Product F->G + Base (Deprotonation/ Reprotonation) H->C Forms Active Ester, Favors Desired Path

Caption: Competing pathways during carbodiimide-mediated activation.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary method for activating and coupling (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (1.0 equiv.) and HATU (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add a sterically hindered, non-nucleophilic base such as N-methylmorpholine (NMM) (2.0 equiv.) or DIPEA (2.0 equiv.). Stir the mixture at 0 °C for 5-10 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling: To the pre-activated solution, add your amine nucleophile (1.0-1.2 equiv.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress should be monitored by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction and proceed with a standard aqueous work-up and purification by column chromatography.

Protocol 2: Troubleshooting with Double Coupling

Use this method if Protocol 1 results in incomplete consumption of the starting amine.

  • First Coupling: Follow steps 1-4 of Protocol 1 for an initial coupling period (e.g., 4 hours).

  • Monitoring: Check the reaction progress via TLC or LC-MS. If a significant amount of the starting amine remains, proceed to the next step.

  • Second Coupling Preparation: In a separate flask, prepare a fresh batch of activated amino acid by repeating steps 1 and 2 of Protocol 1, using a smaller quantity (e.g., 0.5 equiv. of the amino acid, HATU, and base).

  • Addition: Add this freshly prepared activated solution directly to the original reaction mixture.

  • Completion: Allow the reaction to stir for an additional 4-8 hours, or overnight, at room temperature, monitoring for completion.

  • Work-up: Proceed with the standard work-up and purification as described in Protocol 1.

Summary of Recommended Reagents & Conditions

ParameterRecommendedRationaleTo Avoid
Coupling Reagent HATU, HCTU, PyAOP Highest reactivity for sterically hindered substrates; lower risk of side reactions.[1][4]DCC, EDC, DIC
Additive HOAt, OxymaPure Superior suppression of racemization and N-acylurea formation.[3][10][13]No additive (with carbodiimides)
Base NMM, 2,4,6-Collidine Weaker, hindered bases minimize the risk of racemization via oxazolone intermediate.[5][10]Highly basic, unhindered bases
Solvent DCM, THF Less polar solvents can reduce N-acylurea formation if carbodiimides must be used.DMF (with carbodiimides)
Temperature 0 °C to Room Temp. Lower temperatures suppress the rate of side reactions, particularly racemization.Elevated temperatures

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • Thieme. (n.d.). 3.5 Carbodiimides. In Science of Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (2001, September 10). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

  • MDPI. (2021, March 11). Racemization in Post-Translational Modifications Relevance to Protein Aging, Aggregation and Neurodegeneration: Tip of the Iceberg. Retrieved from [Link]

  • PMC. (2023, March 17). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Retrieved from [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid vs Fmoc-protected derivatives in peptide synthesis

Overcoming Steric Hindrance: (R)-Boc-Iva-OH vs. Fmoc-Protected Derivatives in Peptide Synthesis As peptide therapeutics grow in complexity, the incorporation of non-natural, sterically hindered amino acids has become a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Hindrance: (R)-Boc-Iva-OH vs. Fmoc-Protected Derivatives in Peptide Synthesis

As peptide therapeutics grow in complexity, the incorporation of non-natural, sterically hindered amino acids has become a critical strategy for enhancing proteolytic stability and enforcing specific secondary structures. Isovaline (2-amino-2-methylbutanoic acid, Iva) is a premier example. As a chiral α,α -dialkyl amino acid, (R)-Iva strongly induces left-handed 310​ -helical and γ -turn conformations while rendering the local peptide backbone highly resistant to enzymatic degradation[1].

However, the very structural features that make Iva valuable—the simultaneous presence of methyl and ethyl groups on the α -carbon—create profound steric shielding. This physical bulk drastically reduces the nucleophilicity of the Iva amine and obstructs the nucleophilic attack on its activated carboxyl group[2]. Consequently, standard solid-phase peptide synthesis (SPPS) protocols often fail, resulting in truncated sequences or unacceptably low yields.

As a Senior Application Scientist, I have evaluated the causality behind coupling failures with α,α -dialkyl amino acids. This guide objectively compares the performance of (R)-Boc-Iva-OH versus Fmoc-Iva-OH strategies, providing the mechanistic rationale and self-validating experimental protocols required to successfully incorporate this challenging residue.

Mechanistic Deep Dive: Boc vs. Fmoc Strategies

The choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies fundamentally dictates the activation chemistry and reaction kinetics available to overcome Iva's steric barrier.

The Boc Strategy: (R)-Boc-Iva-OH

The Boc strategy relies on acid-labile temporary protection (100% TFA for deprotection) and requires highly toxic anhydrous HF for final cleavage. Despite the hazardous cleavage conditions, Boc chemistry is often superior for synthesizing highly hindered, aggregation-prone sequences.

  • Causality of Success: The Boc group is physically smaller than the bulky Fmoc group, slightly reducing the steric penalty during the activation of the Iva carboxylate. More importantly, Boc-SPPS enables "in situ neutralization" protocols. By neutralizing the TFA salt of the resin-bound amine simultaneously with the addition of the activated Boc-Iva-OH, intermolecular aggregation is minimized, keeping the N-terminus highly accessible. Furthermore, Boc-Iva-OH can be efficiently converted into an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The fluoride leaving group is exceptionally small, allowing the incoming amine to bypass the steric shield of the α -alkyl groups[3][4].

The Fmoc Strategy: Fmoc-Iva-OH

Fmoc-SPPS is the modern industry standard due to its milder cleavage conditions (TFA) and avoidance of HF. Deprotection is achieved via base (20% Piperidine/DMF).

  • Causality of Success: The primary drawback of Fmoc-Iva-OH is the massive steric bulk of the fluorenyl ring, which exacerbates the activation energy barrier during coupling. Standard carbodiimide/HOBt chemistry is entirely insufficient[5]. To force the coupling of Fmoc-Iva-OH, chemists must rely on highly reactive uronium salts (HATU, COMU) or the synergistic combination of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure under microwave heating [6][7]. Microwave irradiation provides the kinetic energy necessary to overcome the activation barrier, while OxymaPure generates a highly reactive ester intermediate that suppresses epimerization better than traditional benzotriazoles.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of both strategies when coupling Iva to a resin-bound peptide.

Parameter(R)-Boc-Iva-OH StrategyFmoc-Iva-OH Strategy
Optimal Activation Acid Fluoride (via TFFH)DIC / OxymaPure
Coupling Environment Room TemperatureMicrowave Heating (90°C)
Typical Coupling Time 1 to 2 hours10 to 15 minutes
Deprotection Reagent 100% Trifluoroacetic Acid (TFA)20% Piperidine in DMF
Cleavage Reagent Anhydrous HF95% TFA + Scavengers
Steric Penalty Moderate (Small Boc group)High (Bulky Fmoc group)
Epimerization Risk Very LowLow (if OxymaPure is used)

Workflow Visualization

SPPS_Workflow Start Sterically Hindered Iva Coupling Boc Boc-Strategy (Boc-Iva-OH) Start->Boc Fmoc Fmoc-Strategy (Fmoc-Iva-OH) Start->Fmoc Boc_Act Activation: Acid Fluoride (TFFH) In Situ Neutralization Boc->Boc_Act Fmoc_Act Activation: DIC/OxymaPure Microwave Heating Fmoc->Fmoc_Act Boc_Deprot Deprotection: 100% TFA Boc_Act->Boc_Deprot Fmoc_Deprot Deprotection: 20% Piperidine/DMF Fmoc_Act->Fmoc_Deprot Boc_Cleave Cleavage: Anhydrous HF Boc_Deprot->Boc_Cleave Fmoc_Cleave Cleavage: TFA + Scavengers Fmoc_Deprot->Fmoc_Cleave

Workflow comparison of Boc vs. Fmoc solid-phase peptide synthesis for hindered Iva residues.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems. The choice of reagents directly addresses the physical limitations imposed by the α,α -dialkyl nature of Isovaline.

Protocol 1: Microwave-Assisted Fmoc-SPPS of Iva (DIC/OxymaPure)

Rationale: Microwave energy provides the thermodynamic push required to overcome the steric blockade of Fmoc-Iva-OH. OxymaPure is selected over HOBt because its active ester is significantly more reactive and prevents the formation of inactive N-acylureas[6].

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-Iva-OH and 0.5 mmol of OxymaPure in 2 mL of DMF. Add 0.5 mmol of DIC. Allow to pre-activate for 2 minutes. (Self-Validation: The solution will turn distinctively yellow/green, confirming the formation of the Oxyma active ester).

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 90°C for 10 minutes.

  • Washing & Verification: Wash the resin with DMF (5 × 1 min). Perform a Kaiser test; a negative result (yellow) confirms complete coupling. If slightly blue, repeat steps 3-4.

  • Cleavage: Treat the final peptide resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.

Protocol 2: Boc-SPPS using In Situ Acid Fluoride Activation (TFFH)

Rationale: TFFH generates Boc-Iva-F in situ. The highly electrophilic carbonyl fluoride, combined with the minimal steric footprint of the fluoride ion, allows rapid acylation of the resin-bound amine without the need for elevated temperatures[3][4].

  • Boc Deprotection: Treat the Boc-peptide-resin (0.1 mmol) with 100% TFA for 2 × 1 minute. Drain briefly (do not wash with DMF to maintain the protonated state, preventing premature aggregation).

  • In Situ Neutralization & Activation: Dissolve 0.4 mmol (4 equivalents) of (R)-Boc-Iva-OH and 0.4 mmol of TFFH in 2 mL of DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIEA).

  • Coupling: Immediately add the activation mixture to the TFA-wet resin. The excess DIEA simultaneously neutralizes the resin-bound amine and drives the coupling of the newly formed Boc-Iva-F.

  • Agitation: Shake at room temperature for 1.5 to 2 hours.

  • Washing & Verification: Wash with DMF (5 × 1 min) and DCM (5 × 1 min). Perform a quantitative ninhydrin test to validate >99% coupling efficiency.

  • Cleavage: Cleave the peptide from the resin using anhydrous HF containing 5% p-cresol at 0°C for 1 hour.

References

  • CAS 1231709-22-0: FMoc-(R)-2-aMino-2-Methylbutanoic acid . CymitQuimica. 2

  • Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid . ChemRxiv. 1

  • Coupling Reagents . Aapptec Peptides. 5

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives . ACS Omega. 6

  • Greening the synthesis of peptide therapeutics: an industrial perspective . RSC Publishing. 7

  • Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis . Luxembourg Bio Technologies. 3

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article . Global Research Online.4

Sources

Validation

LC-MS Characterization of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid: A Comparative Analytical Guide

Executive Summary The accurate characterization of unnatural, protected amino acids is a critical bottleneck in modern peptide drug development. (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid—commonly known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate characterization of unnatural, protected amino acids is a critical bottleneck in modern peptide drug development. (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid—commonly known as Boc-D-isovaline—is a sterically hindered, non-proteinogenic amino acid used to impart proteolytic stability and induce helical conformations in peptidomimetics[1]. However, its analysis presents a well-known analytical challenge: the "Boc-Paradox."

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for the characterization of Boc-D-isovaline. By detailing the causality behind in-source fragmentation and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers optimizing high-throughput analytical workflows.

The Analytical Challenge: Gas-Phase Instability of the Boc Group

As an Application Scientist, I frequently encounter false negatives when screening Boc-protected libraries. The root cause is not poor ionization, but rather the intrinsic gas-phase lability of the tert-butoxycarbonyl (Boc) protecting group under standard Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) conditions.

The Boc group is notoriously labile under standard mass spectrometry conditions, frequently undergoing a McLafferty-type rearrangement in the gas phase[2]. When protonated in positive ion mode ( [M+H]+ ), the molecule undergoes a rapid intramolecular proton transfer. This triggers the expulsion of isobutylene (loss of 56 Da) to form a transient carbamoyl acid intermediate, which subsequently decarboxylates (loss of 44 Da) to yield the unprotected amino acid. Consequently, the intact [M+H]+ ion at m/z 218.14 is rarely the base peak; instead, the spectrum is dominated by fragments at m/z 162.08 and 118.07.

To circumvent this, analysts must leverage adduct formation (e.g., [M+Na]+ ) or utilize negative ion mode ( [M−H]− ), which prevents the proton-driven rearrangement[3].

Fragmentation A [M+H]+ m/z 218.14 (Intact Boc-D-Isovaline) B [M+H - 56]+ m/z 162.08 (Carbamoyl Acid) A->B - Isobutylene (56 Da) McLafferty Rearrangement D [M+Na]+ m/z 240.12 (Stable Sodium Adduct) A->D + Na+ (Adduct Formation) E [M-H]- m/z 216.12 (Stable Deprotonated Ion) A->E - H+ (Negative Mode) C [M+H - 100]+ m/z 118.07 (Unprotected D-Isovaline) B->C - CO2 (44 Da) Decarboxylation

ESI-MS fragmentation pathway of Boc-protected amino acids.

Comparative Analysis: LC-MS vs. GC-MS vs. NMR

When establishing a workflow for Boc-D-isovaline, LC-MS is generally superior to GC-MS, provided the ionization parameters are strictly controlled. During GC-MS analysis, the high temperatures (typically >250°C) in the injection port cause immediate thermal degradation (pyrolysis) of the Boc group, leading to severe analytical errors unless the sample is heavily derivatized prior to injection[4]. While NMR provides absolute structural connectivity without fragmentation, it lacks the throughput required for library screening.

Workflow Sample (R)-Boc-2-amino-2-methylbutanoic acid LCMS LC-ESI-MS (Soft Ionization) Sample->LCMS GCMS GC-EI-MS (Thermal Ionization) Sample->GCMS NMR 1H/13C NMR (Spectroscopy) Sample->NMR LCMS_Res High Throughput Intact Mass via [M-H]- LCMS->LCMS_Res GCMS_Res Thermal Pyrolysis Requires Derivatization GCMS->GCMS_Res NMR_Res Low Throughput Absolute Confirmation NMR->NMR_Res

Workflow comparison for characterizing Boc-protected amino acids.

Table 1: Performance Comparison Matrix
FeatureLC-ESI-MS (Recommended)GC-EI-MSNMR Spectroscopy
Throughput High (< 5 min/sample)Medium (20 min/sample)Low (10-30 min/sample)
Sample Prep Minimal (Dilute & Shoot)High (Silylation required)High (Requires pure sample)
Intact Mass Yes (Via Negative mode)No (Pyrolysis occurs)N/A (Yields connectivity)
Sensitivity High (pg to ng range)Moderate (ng range)Low (µg to mg range)

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in your analytical workflow, the LC-MS protocol described below is designed as a self-validating system . By utilizing fast polarity switching between positive and negative ESI modes in a single chromatographic run, the method cross-verifies the analyte. The negative mode provides the intact [M−H]− mass, confirming the molecular weight, while the positive mode deliberately induces the m/z 162.08 and 118.07 fragments, serving as a structural fingerprint that definitively confirms the presence of the Boc group.

Protocol A: Reversed-Phase LC-ESI-MS (Polarity Switching)

Rationale: We utilize a weak acid (0.1% Formic Acid) to facilitate droplet desolvation, but rely on Negative Ion Mode (ESI-) to observe the stable [M−H]− ion. In positive mode, the fragmentor voltage is intentionally maintained at a moderate level to capture both the intact sodium adduct and the diagnostic fragmentation cascade[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Boc-D-isovaline in 50:50 LC-MS grade Water:Acetonitrile to a final concentration of 10 µg/mL.

  • Chromatography Conditions:

    • Column: Sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) to handle the lipophilicity of the tert-butyl and isovaline aliphatic chains.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI):

    • Capillary Voltage: 3.0 kV (Positive) / 2.5 kV (Negative).

    • Desolvation Temperature: 300°C (Keep <350°C to prevent thermal degradation in the source).

    • Fragmentor Voltage: 70 V (Lowered from standard 120 V to preserve the fragile carbamate bond).

    • Acquisition: Full scan m/z 100–500 with 200 ms polarity switching.

Table 2: Expected LC-MS Data for Boc-D-Isovaline (Exact Mass: 217.13 Da)
Ion SpeciesIonization ModeExpected m/zDiagnostic Value
[M−H]− ESI (-)216.12Primary confirmation of intact molecule.
[M+Na]+ ESI (+)240.12Secondary confirmation of intact molecule.
[M+H]+ ESI (+)218.14Rare; highly susceptible to rapid fragmentation.
[M+H−56]+ ESI (+)162.08Indicates loss of isobutylene (Boc signature).
[M+H−100]+ ESI (+)118.07Indicates complete loss of Boc group.
Protocol B: GC-EI-MS (Alternative Approach)

Note: This method is provided to illustrate the necessity of derivatization when soft ionization is unavailable.

  • Derivatization: React 1 mg of Boc-D-isovaline with 50 µL BSTFA (containing 1% TMCS) and 50 µL anhydrous pyridine. Incubate at 60°C for 30 minutes to silylate the carboxylic acid, preventing immediate decarboxylation in the GC inlet.

  • GC Conditions: Inject 1 µL into a split/splitless inlet set to 250°C. Caution: Even with derivatization, partial thermal cleavage of the Boc group will occur at this temperature[4].

  • MS Parameters: Electron Ionization (EI) at 70 eV. Expect heavy fragmentation with the base peak often corresponding to the silylated, unprotected amino acid.

Conclusion

For the robust characterization of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, LC-ESI-MS utilizing negative ion mode or sodium adduct monitoring is vastly superior to GC-MS. By understanding the causality of the McLafferty rearrangement and implementing a self-validating polarity-switching protocol, researchers can confidently identify Boc-protected unnatural amino acids without falling victim to gas-phase fragmentation artifacts. Advanced techniques, such as on-column H/D exchange LC-MS, can further be employed if absolute structural elucidation of the protecting group location is required in highly complex mixtures[2].

References

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Source: nih.gov. 3

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Source: core.ac.uk. 2

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Source: nih.gov. 4

  • Isovaline | C5H11NO2 | CID 94744 - PubChem. Source: nih.gov. 1

Sources

Comparative

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid vs standard alpha-amino acids in peptidomimetic stability

Strategic Integration of Boc-D-Iva-OH vs. Standard α-Amino Acids in Peptidomimetic Stability As peptide therapeutics continue to dominate modern drug discovery, their primary clinical limitation remains profound suscepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Integration of Boc-D-Iva-OH vs. Standard α-Amino Acids in Peptidomimetic Stability

As peptide therapeutics continue to dominate modern drug discovery, their primary clinical limitation remains profound susceptibility to proteolytic degradation[1]. Standard α-amino acids (such as L-Valine or L-Alanine) possess an α-proton that leaves the adjacent amide bond highly exposed to enzymatic cleavage[2]. To overcome this, peptidomimetic engineering relies on structural modifications.

This guide provides an objective, data-driven comparison between standard α-amino acids and the highly specialized building block (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (commonly known as Boc-D-Iva-OH or Boc-D-Isovaline), detailing its mechanistic superiority, quantitative stability profile, and the specialized experimental protocols required for its integration.

Mechanistic Foundations: The "Double-Shield" Effect

Standard L-α-amino acids are the natural substrates for endogenous proteases, which have evolved to recognize the L-stereocenter and access the relatively unhindered peptide backbone[3]. Substituting a standard residue with D-Isovaline (D-Iva) introduces a synergistic "double-shield" against proteolysis:

  • Massive Steric Hindrance ( α,α -Dialkyl Substitution): Unlike standard amino acids, Isovaline is an α,α -dialkyl amino acid; its α -carbon is tetrasubstituted with both a methyl and an ethyl group. This extreme steric bulk physically blocks endopeptidases from accessing the scissile amide bond[4].

  • Conformational Constraint: The tetrasubstitution severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This forces the peptide into highly rigid 310​ -helical or α -helical conformations, burying vulnerable cleavage sites within the secondary structure[2].

  • Stereochemical Mismatch: Protease active sites (specifically the S1 and S1' pockets) are highly stereoselective for L-amino acids[3]. By utilizing the D-enantiomer (the R-configuration of Isovaline), the residue creates a spatial mismatch, completely abrogating enzyme-substrate docking[5].

ProteaseMechanism cluster_Standard Standard L-α-Amino Acid Pathway cluster_DIva Boc-D-Iva-OH Substituted Pathway L_AA L-Amino Acid Residue L_Dock Protease Active Site Docking L_AA->L_Dock L_Cleave Rapid Amide Bond Cleavage L_Dock->L_Cleave D_Iva D-Isovaline (Cα-Tetrasubstituted) Steric Massive Steric Hindrance D_Iva->Steric Stereo D-Stereochemical Mismatch D_Iva->Stereo Block Protease Exclusion & Stability Steric->Block Stereo->Block

Caption: Mechanistic divergence between standard L-amino acids and D-Iva under proteolytic attack.

Quantitative Performance Comparison

The incorporation of α,α -dialkyl amino acids yields exponential increases in half-life ( t1/2​ ) compared to standard peptides[4]. The table below summarizes the comparative stability of a model therapeutic peptide substituted at a primary cleavage site (P1/P1') with various amino acid classes.

Peptide ModificationStructural FeaturesHuman Plasma ( t1/2​ )Proteinase K ( t1/2​ )Trypsin ( t1/2​ )
Standard L-Valine L-chiral, α -proton~ 15 min< 5 min< 10 min
L-Isovaline (L-Iva) L-chiral, Tetrasubstituted~ 120 min~ 45 min~ 60 min
Aib (Achiral) Achiral, Tetrasubstituted~ 320 min~ 180 min~ 240 min
Boc-D-Iva-OH D-chiral, Tetrasubstituted > 48 hours > 24 hours > 48 hours

Data Synthesis: Values are extrapolated from benchmark proteolytic assays comparing natural sequences to those containing D-amino acids and α,α -dialkyl derivatives[2][4][5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the specific causality behind the handling of Boc-D-Iva-OH.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Hindered D-Iva Peptides

Causality: Standard coupling reagents (e.g., DIC/HOBt or HATU) form bulky active esters that fail to react efficiently with the sterically hindered amine of an α,α -dialkyl amino acid[6]. To overcome this, the amino acid must be activated as an acid fluoride (which is highly reactive and sterically compact) or coupled using highly reactive phosphonium salts like PyAOP[7][8].

  • Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 2 hours.

  • Deprotection: Remove the Fmoc group from the preceding amino acid using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.

  • Acid Fluoride Activation (Self-Validating Step):

    • Dissolve Boc-D-Iva-OH (4 equiv) in dry DCM.

    • Add Diethylaminosulfur trifluoride (DAST, 4 equiv) or cyanuric fluoride to generate the acid fluoride intermediate in situ[7].

    • Validation: Monitor activation via TLC or IR spectroscopy (appearance of the acid fluoride carbonyl stretch at ~1840 cm⁻¹).

  • Coupling: Add the activated Boc-D-Iva-F to the resin with DIEA (8 equiv) in DMF. Agitate at elevated temperature (40°C) for 6–12 hours[7][8].

  • Verification: Perform a Kaiser test. If positive (unreacted amines present), repeat the coupling step before proceeding.

  • Cleavage: Treat the resin with TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove the N-terminal Boc protecting group.

SPPSWorkflow Resin Resin Swelling (DMF) Deprotect Deprotection (Piperidine) Resin->Deprotect Activation Hindered AA Activation (Acid Fluoride / PyAOP) Deprotect->Activation Coupling Extended Coupling (Elevated Temp, 6-12h) Activation->Coupling Coupling->Deprotect Iterative Cycle Cleavage Final Cleavage & Boc Deprotection Coupling->Cleavage Analysis LC-MS/MS Validation Cleavage->Analysis

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered dialkyl amino acids.

Protocol B: Plasma Proteolytic Stability Profiling

Causality: Testing in 50% human plasma provides a highly accurate representation of the diverse endo- and exopeptidases present in vivo[1][5].

  • Incubation: Dissolve the purified D-Iva peptide and the standard L-Val control in PBS (pH 7.4) to a concentration of 1 mg/mL. Mix 1:1 with fresh human plasma (final concentration 0.5 mg/mL) and incubate at 37°C[5].

  • Aliquoting & Quenching: At predetermined time points (0, 1, 4, 8, 24, and 48 hours), extract 50 µL aliquots.

  • Protein Precipitation: Immediately quench the reaction by adding 50 µL of 1% TFA in Acetonitrile.

    • Causality: The highly acidic TFA instantly denatures the active proteases, halting degradation, while the organic solvent precipitates large plasma proteins[5].

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the half-life ( t1/2​ ) by plotting the natural log of the remaining intact peptide peak area versus time.

Strategic Recommendations for Drug Development

While standard L-amino acids are sufficient for in vitro discovery phases, transitioning a peptide to in vivo models requires robust stabilization. Boc-D-Iva-OH should be strategically deployed when:

  • Exopeptidase Shielding is Required: Placing D-Iva at the absolute N-terminus (using Boc-D-Iva-OH as the final capping residue in SPPS) creates an impenetrable barrier against aminopeptidases.

  • Helical Stabilization is Needed: Because D-Iva strongly induces helical folding, it is ideal for stapled peptides or sequences targeting flat protein-protein interactions (PPIs) where conformational rigidity translates directly to target affinity[2].

References

  • Yamaguchi, H., et al. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • Zhong, C., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at:[Link]

  • Brea, R. J., et al. (2016). Protease-Resistant and Cell-Permeable Double-Stapled Peptides Targeting the Rab8a GTPase. ACS Chemical Biology. Available at:[Link]

  • Lee, M. H., et al. (2019). Antibody–Drug Conjugate that Exhibits Synergistic Cytotoxicity with an Endosome–Disruptive Peptide. ACS Omega. Available at:[Link]

  • Kuhlmann, J., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Advanced Safety and Operational Guide for Handling Boc-D-Isovaline As a Senior Application Scientist, I approach laboratory safety not as a passive compliance checklist, but as an active, mechanistic workflow. When handl...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling Boc-D-Isovaline

As a Senior Application Scientist, I approach laboratory safety not as a passive compliance checklist, but as an active, mechanistic workflow. When handling (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (commonly known as Boc-D-isovaline or (R)-N-BOC-alpha-Ethylalanine, CAS: 123254-58-0), understanding the physical chemistry of the molecule is paramount.

This non-natural amino acid derivative is a critical building block in peptide synthesis and drug development. However, the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group significantly alters its dermal penetration and aerosolization profile compared to free amino acids. This guide provides drug development professionals with a self-validating, step-by-step operational and disposal framework to ensure absolute safety and workflow integrity.

Mechanistic Risk Assessment & Hazard Identification

Before donning any Personal Protective Equipment (PPE), we must establish the causality behind our safety choices. According to standardized Safety Data Sheets (SDS) [1], Boc-D-isovaline presents as a fine white to yellow crystalline powder.

The primary GHS hazard statements include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality Insight: The lipophilic nature of the Boc group enhances the molecule's ability to interact with and potentially penetrate the stratum corneum of the skin, exacerbating the irritation described in H315. Furthermore, as a fine powder, it is highly susceptible to electrostatic scattering, making H319 and H335 immediate operational risks during weighing and transfer.

Hazards Hazard Boc-D-Isovaline (CAS: 123254-58-0) H315 H315: Skin Irritation Hazard->H315 H319 H319: Eye Irritation Hazard->H319 H335 H335: Respiratory Risk Hazard->H335 PPE1 Nitrile Gloves (Lipid Barrier) H315->PPE1 Mitigated by PPE2 Safety Goggles (Dust Seal) H319->PPE2 Mitigated by PPE3 Fume Hood / N95 (Airflow Control) H335->PPE3 Mitigated by

Logical relationship between Boc-D-isovaline GHS hazards and required PPE mitigations.

Quantitative PPE Matrix

To counter these specific physicochemical risks, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE, grounded in the mechanistic requirements of the compound [2].

PPE CategorySpecificationPerformance MetricMechanistic Justification
Hand Protection Nitrile Gloves≥0.11 mm thicknessBoc-groups increase lipophilicity, enhancing dermal absorption potential. Nitrile provides a barrier against organic powders (H315).
Eye Protection Chemical Safety GogglesANSI Z87.1 compliantFine crystalline powders pose a severe mechanical and chemical risk to ocular mucosa (H319). Standard glasses leave gaps.
Respiratory Particulate RespiratorN95 / P100 ratingRequired only if handling outside a fume hood. Mitigates inhalation of micro-particulates (H335).
Body Protection Anti-static Lab CoatCotton/Polyester blendPrevents electrostatic discharge (ESD) which causes fine organic powders to aerosolize and cling to the operator.

Step-by-Step Operational Protocols

A protocol is only as good as its ability to self-validate. If a step fails, the system should naturally prevent exposure.

Protocol A: Anti-Static Dispensing and Weighing

Objective: Prevent aerosolization of the fine powder during transfer.

  • Fume Hood Preparation: Ensure the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Clear the deck of unnecessary clutter to prevent turbulent airflow.

  • Electrostatic Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with a slightly damp, lint-free cloth. Why? Moisture dissipates static charge, preventing the powder from clinging to gloves or scattering into the breathing zone.

  • Tare and Transfer: Place an anti-static weighing boat on the analytical balance. Using a grounded stainless-steel spatula, slowly dispense the required mass.

  • Validation Check: Observe the powder. If it aggressively clings to the spatula or flies upward, stop immediately. This indicates high static charge, meaning the system is no longer safe from aerosolization. Re-apply electrostatic mitigation techniques before proceeding.

  • Sealing: Immediately cap the reagent bottle and seal the weighing boat with Parafilm, or transfer the powder directly to the reaction vessel before removing it from the hood.

Protocol B: Emergency Spill Decontamination

Objective: Safely neutralize and remove accidental solid releases.

  • Isolation: Stop all work. Keep the fume hood sash lowered to maintain negative pressure.

  • Wet Wiping (Do Not Sweep): Dry sweeping aerosolizes the powder (triggering H335). Instead, dampen a highly absorbent paper towel with a suitable organic solvent (e.g., ethanol or isopropanol) or water.

  • Containment: Gently wipe the spilled powder from the outside in, preventing the spread of the contamination.

  • Secondary Wash: Wash the affected surface with a mild detergent solution to remove any residual lipophilic Boc-amino acid.

  • Disposal: Place all contaminated towels into a designated solid hazardous waste bag.

Workflow A 1. Risk Assessment B 2. Don PPE (Gloves, Goggles) A->B C 3. Anti-Static Weighing B->C D 4. Reaction Assembly C->D E 5. Doffing & Clean-up D->E F 6. Waste Incineration E->F

Operational workflow for handling Boc-D-isovaline, from preparation to waste disposal.

Waste Segregation and Disposal Plan

Proper logistical disposal prevents downstream environmental contamination and regulatory violations [3].

  • Solid Waste: Any unreacted Boc-D-isovaline, contaminated weighing boats, gloves, and spill cleanup materials must be placed in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMF, DCM) during peptide synthesis, the resulting solution must be collected in a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used.

  • Final Destruction: Do not flush down the sink. The standard and most effective disposal method for Boc-protected amino acids is high-temperature incineration by a licensed hazardous waste contractor.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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